Jak3-IN-6
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 4-[3-(2-methylprop-2-enoylamino)phenyl]-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O3/c1-4-26-19(25)14-9-20-17-15(14)16(21-10-22-17)12-6-5-7-13(8-12)23-18(24)11(2)3/h5-10H,2,4H2,1,3H3,(H,23,24)(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPHKVOXHRAPGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=NC=NC(=C12)C3=CC(=CC=C3)NC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of Selective Covalent JAK3 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of selective covalent inhibitors of Janus Kinase 3 (JAK3), exemplified by compounds designed to irreversibly bind to the enzyme. This document details the molecular interactions, signaling pathway modulation, and the experimental methodologies used to characterize these inhibitors.
Introduction to JAK3 and Its Role in Immune Signaling
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1][2] Upon cytokine binding to their cognate receptors, JAKs are activated and phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[1][3] These phosphorylated STATs then dimerize, translocate to the nucleus, and modulate the transcription of genes involved in a wide array of cellular processes, including inflammation, immunity, and hematopoiesis.[4][5]
Unlike other JAK family members which are broadly expressed, JAK3 expression is predominantly restricted to hematopoietic cells, playing a crucial role in lymphocyte development and function.[4][6] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4][6] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases, as its selective inhibition is anticipated to have fewer off-target effects compared to pan-JAK inhibitors.[1][7]
The Covalent Mechanism of Action
Selective covalent JAK3 inhibitors employ a targeted mechanism to achieve both high potency and specificity. This is accomplished through the formation of a permanent, covalent bond with a specific amino acid residue within the ATP-binding site of the JAK3 enzyme.
Targeting the Unique Cysteine Residue (Cys909)
A key feature that distinguishes JAK3 from other JAK family members is the presence of a cysteine residue (Cys909) in its ATP-binding pocket.[6][8] Other JAKs have a different amino acid at this position. This unique cysteine residue provides a handle for the rational design of covalent inhibitors. These inhibitors are designed with an electrophilic "warhead," such as an acrylamide or cyanamide group, which can react with the nucleophilic thiol group of the Cys909 residue.[6][8][9] This reaction forms a stable covalent bond, leading to the irreversible inactivation of the JAK3 enzyme.[8]
The formation of this covalent bond is a two-step process:
-
Reversible Binding: The inhibitor initially binds non-covalently to the ATP-binding pocket of JAK3, driven by shape complementarity and non-covalent interactions.
-
Irreversible Covalent Bonding: Once properly oriented within the active site, the electrophilic warhead of the inhibitor is positioned in close proximity to the Cys909 residue, facilitating the nucleophilic attack by the cysteine's thiol group and the subsequent formation of a covalent adduct.[10]
This covalent and irreversible mode of action leads to a prolonged duration of target inhibition that is not solely dependent on the pharmacokinetic profile of the inhibitor.
Signaling Pathway Interruption
By irreversibly binding to JAK3, these inhibitors block its kinase activity, thereby preventing the phosphorylation and activation of downstream STAT proteins. This effectively abrogates the signaling cascade initiated by γc-chain cytokines, leading to the inhibition of lymphocyte proliferation and function.
Caption: JAK/STAT signaling pathway and the inhibitory action of a covalent JAK3 inhibitor.
Quantitative Data: Kinase Selectivity and Potency
The efficacy of a kinase inhibitor is defined by its potency against the intended target and its selectivity against other kinases. For covalent JAK3 inhibitors, these parameters are critical to ensure therapeutic benefit while minimizing off-target effects. The following table summarizes representative data for selective covalent JAK3 inhibitors.
| Compound | Target | IC50 (nM) | JAK1 Selectivity (fold) | JAK2 Selectivity (fold) | TYK2 Selectivity (fold) | Reference |
| RB1 | JAK3 | 40 | >125 | >125 | >125 | [7] |
| PF-06651600 | JAK3 | 33.1 | >300 | >300 | >300 | [11] |
| FM-381 | JAK3 | 0.127 | 400 | 2700 | 3600 | [12] |
| MJ04 | JAK3 | 2.03 | >490 | >490 | >490 | [13] |
IC50 values represent the concentration of the inhibitor required to inhibit 50% of the enzyme's activity. Fold selectivity is calculated as IC50 (off-target) / IC50 (target).
Experimental Protocols
The characterization of covalent JAK3 inhibitors involves a series of biochemical and cellular assays to determine their potency, selectivity, and mechanism of action.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro potency (IC50) of the inhibitor against JAK3 and other kinases.
Materials:
-
Recombinant human JAK3, JAK1, JAK2, and TYK2 enzymes.
-
ATP and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Test inhibitor (this compound) at various concentrations.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
384-well plates.
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the recombinant JAK3 enzyme to the wells of a 384-well plate containing assay buffer.
-
Add the diluted inhibitor to the wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a non-linear regression model.
-
Repeat the assay for other JAK kinases to determine selectivity.
Caption: Workflow for a biochemical kinase inhibition assay.
Cellular Assay for JAK3 Inhibition
Objective: To assess the inhibitor's ability to block JAK3 signaling in a cellular context.
Materials:
-
Ba/F3 cells engineered to be dependent on a constitutively active JAK3 fusion protein for proliferation.
-
Cell culture medium (e.g., RPMI-1640) with supplements.
-
Test inhibitor at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
96-well plates.
Procedure:
-
Seed the JAK3-dependent Ba/F3 cells in a 96-well plate.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Measure cell viability using a luminescence-based assay.
-
Plot cell viability against the inhibitor concentration to determine the cellular IC50 value.
Mass Spectrometry for Covalent Adduct Confirmation
Objective: To confirm the covalent binding of the inhibitor to JAK3 and identify the site of modification.
Materials:
-
Recombinant JAK3 enzyme.
-
Test inhibitor.
-
Incubation buffer.
-
Denaturing and reducing agents (e.g., urea, DTT).
-
Alkylating agent (e.g., iodoacetamide).
-
Protease (e.g., trypsin).
-
Liquid chromatography-mass spectrometry (LC-MS) system.
Procedure:
-
Incubate the recombinant JAK3 enzyme with an excess of the test inhibitor.
-
Remove the unbound inhibitor.
-
Denature, reduce, and alkylate the protein sample.
-
Digest the protein into smaller peptides using trypsin.
-
Analyze the peptide mixture by LC-MS to identify the peptide containing the Cys909 residue.
-
Compare the mass of this peptide from the inhibitor-treated sample to that of an untreated control. An increase in mass corresponding to the molecular weight of the inhibitor confirms the formation of a covalent adduct.
-
Tandem mass spectrometry (MS/MS) can be used to pinpoint the exact site of modification on the peptide.
Therapeutic Rationale and Implications
The selective and irreversible inhibition of JAK3 offers a promising therapeutic strategy for the treatment of autoimmune and inflammatory diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[6][7]
Caption: Logical flow from selective JAK3 inhibition to therapeutic effect.
By specifically targeting a key signaling node in immune cells, these inhibitors can dampen the overactive immune response characteristic of these conditions. The covalent nature of the inhibition may offer advantages in terms of prolonged pharmacodynamic effects and the potential for lower and less frequent dosing. The high selectivity for JAK3 over other JAK family members is crucial for minimizing side effects associated with the inhibition of JAK1 and JAK2, such as anemia and neutropenia.[11]
Conclusion
Selective covalent inhibitors of JAK3 represent a sophisticated class of targeted therapies. Their mechanism of action, centered on the irreversible modification of the unique Cys909 residue, provides a powerful means to achieve high potency and selectivity. A thorough understanding of their interaction with the target, the downstream effects on signaling pathways, and the appropriate experimental methodologies for their characterization is essential for the continued development and successful clinical application of these promising therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biorxiv.org [biorxiv.org]
- 3. tools.thermofisher.cn [tools.thermofisher.cn]
- 4. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00050E [pubs.rsc.org]
- 8. High-Throughput Mass Spectrometric Analysis of Covalent Protein-Inhibitor Adducts for the Discovery of Irreversible Inhibitors: A Complete Workflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
Jak3-IN-6: A Technical Guide to a Highly Selective Covalent Inhibitor of JAK3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Jak3-IN-6, a potent and highly selective, irreversible inhibitor of Janus Kinase 3 (JAK3). This document collates available biochemical and cellular data, details relevant experimental methodologies, and illustrates key signaling pathways and experimental workflows.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, making them important targets for autoimmune diseases, inflammation, and cancer. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it an attractive target for selective immunosuppression with a potentially wider therapeutic window and fewer side effects.[1] this compound is a covalent inhibitor that specifically targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to its high selectivity.[1][2]
Quantitative Data
The inhibitory activity and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data available for this compound.
Table 1: Biochemical Potency and Selectivity of this compound
| Kinase | IC50 (nM) | Selectivity vs. JAK3 (fold) | Assay Conditions |
| JAK3 | 0.15 | - | Enzymatic Assay |
| JAK1 | >10,000 | >66,667 | Enzymatic Assay at 1 mM ATP |
| JAK2 | >10,000 | >66,667 | Enzymatic Assay at 1 mM ATP |
| TYK2 | >10,000 | >66,667 | Enzymatic Assay at 1 mM ATP |
Data synthesized from publicly available information.
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Cytokine Stimulus | Measured Endpoint | IC50 (nM) |
| pSTAT5 Inhibition | Human PBMCs | IL-2 | Phospho-STAT5 | 53.1 |
| pSTAT5 Inhibition | Human PBMCs | IL-7 | Phospho-STAT5 | >35-fold selective vs. IL-6/GM-CSF |
| pSTAT6 Inhibition | THP-1 cells | IL-4 | Phospho-STAT6 | 53.1 |
| pSTAT3 Inhibition | TF-1 cells | IL-6 | Phospho-STAT3 | >50,000 |
| pSTAT1 Inhibition | U2OS cells | IFN-α2b | Phospho-STAT1 | >50,000 |
Data synthesized from publicly available research.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the JAK/STAT signaling pathway, which is crucial for the signal transduction of numerous cytokines. Specifically, JAK3 is associated with the common gamma chain (γc) of cytokine receptors, which are essential for the signaling of interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Upon cytokine binding, receptor dimerization brings JAK1 and JAK3 into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene expression. This compound covalently binds to Cys909 in the ATP-binding site of JAK3, thereby blocking its kinase activity and interrupting this signaling cascade.
Experimental Protocols
The following sections detail the general methodologies used to characterize selective JAK3 inhibitors like this compound.
Biochemical Kinase Assay
Objective: To determine the in vitro potency (IC50) of this compound against JAK3 and its selectivity against other kinases.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used. A generic tyrosine kinase peptide substrate (e.g., poly(Glu, Tyr) 4:1) is prepared in kinase buffer.
-
Inhibitor Preparation: this compound is serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction:
-
The kinase reaction is typically performed in a 96- or 384-well plate.
-
The reaction mixture contains the specific JAK enzyme, the peptide substrate, and ATP in a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20). The ATP concentration is often set at the Km value for each enzyme to ensure competitive inhibition is accurately measured.
-
This compound at various concentrations is added to the wells.
-
The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
The reaction is stopped by the addition of EDTA.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as:
-
ADP-Glo™ Kinase Assay (Promega): Measures ADP production, which is proportional to kinase activity.
-
Homogeneous Time-Resolved Fluorescence (HTRF): Uses a europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled substrate.
-
ELISA: The phosphorylated substrate is captured on an antibody-coated plate and detected with a labeled secondary antibody.[3]
-
-
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Phospho-STAT (pSTAT) Inhibition Assay
Objective: To assess the functional activity of this compound in a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.
Methodology:
-
Cell Culture:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell lines such as THP-1 (human monocytic), TF-1 (human erythroleukemic), or U2OS (human bone osteosarcoma) are maintained in appropriate culture media.
-
-
Inhibitor Treatment: Cells are pre-incubated with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate the desired JAK/STAT pathway (e.g., IL-2 or IL-4 for JAK3, IL-6 for JAK1/JAK2, IFN-α for JAK1/TYK2) for a short period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis and Protein Quantification:
-
For Western blotting, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
For flow cytometry, cells are fixed and permeabilized.
-
-
pSTAT Detection:
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for phosphorylated STATs (e.g., pSTAT5, pSTAT6) and total STATs. HRP-conjugated secondary antibodies and chemiluminescence are used for detection.
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies against specific pSTAT proteins. The median fluorescence intensity (MFI) is measured.
-
-
Data Analysis: The IC50 values are determined by plotting the percentage of pSTAT inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow
The evaluation of a selective kinase inhibitor like this compound typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.
Conclusion
This compound is a potent and highly selective irreversible inhibitor of JAK3 with demonstrated activity in both biochemical and cellular assays. Its selectivity for JAK3 over other JAK family members suggests the potential for a favorable safety profile by avoiding off-target effects associated with broader JAK inhibition. The data and methodologies presented in this guide provide a foundational understanding for researchers and drug development professionals working on selective JAK3 inhibitors for the treatment of autoimmune and other relevant diseases. Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]
A Technical Guide to Jak3-IN-6: A Potent and Selective Irreversible Covalent Inhibitor of Janus Kinase 3
Audience: Researchers, scientists, and drug development professionals.
Abstract
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and play a central role in the regulation of the immune system.[1][2] Unlike the other ubiquitously expressed JAKs, JAK3 expression is largely restricted to hematopoietic cells, making it a highly attractive therapeutic target for autoimmune diseases, transplant rejection, and certain hematological malignancies.[1][3][4][5] The development of selective inhibitors for JAK3 has been a significant challenge due to the high degree of homology in the ATP-binding sites across the JAK family. Irreversible covalent inhibitors that target unique residues within the kinase domain offer a promising strategy to achieve high selectivity and durable target engagement. This document provides a detailed technical overview of Jak3-IN-6, a potent, selective, and irreversible covalent inhibitor of JAK3. We consolidate key quantitative data, outline detailed experimental methodologies for its characterization, and provide visual representations of its mechanism of action and relevant biological pathways.
Introduction: The Rationale for Selective JAK3 Inhibition
The JAK-STAT signaling pathway is the primary communication route for numerous cytokines and growth factors essential for immunity and hematopoiesis.[2] Cytokine binding to its receptor induces the activation of receptor-associated JAKs, which then phosphorylate each other and the receptor itself.[5] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, which are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[1][6]
JAK3 is unique in that it exclusively partners with the common gamma chain (γc), a receptor subunit shared by interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[1][4][5] These cytokines are fundamental for the development, proliferation, and function of lymphocytes (T-cells, B-cells, and NK cells).[1][7] Genetic deficiencies in JAK3 in humans lead to a Severe Combined Immunodeficiency (SCID) phenotype, highlighting its critical and non-redundant role in the adaptive immune system.[3][5]
This restricted expression and critical function make JAK3 an ideal target for immunosuppressive therapies. A selective JAK3 inhibitor could potentially mitigate the side effects associated with broader JAK inhibition, such as the anemia linked to JAK2 inhibition or the lipid alterations associated with JAK1 inhibition.[8] The challenge lies in achieving selectivity. This compound represents a class of inhibitors designed to overcome this by forming a permanent, covalent bond with a unique cysteine residue (Cys-909) in the JAK3 active site, a feature not present in other JAK family members.[4][9]
Mechanism of Action of this compound
The JAK3-STAT Signaling Pathway
JAK3-mediated signaling is initiated when a γc-family cytokine binds to its receptor complex. Within this complex, JAK3 is associated with the γc subunit, while JAK1 typically associates with the other receptor-specific subunit.[4] Ligand binding brings the JAKs into proximity, allowing for their trans-phosphorylation and activation. The activated JAKs then phosphorylate STAT proteins (commonly STAT5 for IL-2, IL-7, and IL-15, and STAT6 for IL-4), which subsequently regulate the transcription of genes vital for immune cell function.[7][8]
References
- 1. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 9. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of JAK3 Inhibition on Immune Cell Function: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of Janus Kinase 3 (JAK3) inhibitors on immune cells. While this document focuses on the broader class of JAK3 inhibitors due to the limited specific data on "Jak3-IN-6," it presents representative quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive understanding of their mechanism of action and immunological consequences.
Introduction
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in transducing cytokine-mediated signals via the JAK-STAT pathway.[1] The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Unlike the other ubiquitously expressed JAKs, JAK3 expression is predominantly restricted to hematopoietic cells, making it a prime therapeutic target for modulating immune responses in autoimmune diseases and preventing organ transplant rejection.[2][3] JAK3 associates with the common gamma chain (γc) of several interleukin (IL) receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. These cytokines are pivotal for the development, proliferation, and function of T cells, B cells, and Natural Killer (NK) cells.[4] By inhibiting JAK3, the downstream signaling cascades are disrupted, leading to a potent and targeted immunosuppressive effect.
Quantitative Effects of JAK3 Inhibitors on Immune Cells
The inhibitory activity of various JAK3 inhibitors has been quantified through in vitro assays, providing valuable insights into their potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter used to measure the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound | Target | IC50 (nM) | Cell Type/Assay Condition | Reference |
| Tofacitinib | JAK3 | 1 | Enzymatic Assay | [2] |
| JAK1 | 112 | Enzymatic Assay | [2] | |
| JAK2 | 20 | Enzymatic Assay | [2] | |
| RB1 | JAK3 | 40 | Enzymatic Assay | [5] |
| JAK1 | >5000 | Enzymatic Assay | [5] | |
| JAK2 | >5000 | Enzymatic Assay | [5] | |
| TYK2 | >5000 | Enzymatic Assay | [5] | |
| Z583 | JAK3 | 0.1 | Biochemical Assay (Km ATP) | [6] |
| JAK3 | 10.84 | Biochemical Assay (1 mM ATP) | [6] | |
| PF-06651600 | JAK3 | 33.1 | Kinase Activity Assay | [5] |
| JAK1 | >10000 | Kinase Activity Assay | [5] | |
| JAK2 | >10000 | Kinase Activity Assay | [5] | |
| TYK2 | >10000 | Kinase Activity Assay | [5] |
Furthermore, the functional consequences of JAK3 inhibition on immune cell populations have been demonstrated. For instance, the JAK3 inhibitor CP-690,550 has been shown to have significant effects on T-cell activation and proliferation.
| Parameter | Treatment | Effect | Reference |
| T-cell CD25 Expression | CP-690,550 | IC50: 0.18 µM | [7] |
| T-cell CD71 Expression | CP-690,550 | IC50: 1.6 µM | [7] |
| T-cell Proliferation (PCNA) | CP-690,550 | IC50: 0.87 µM | [7] |
| NK Cell Numbers | CP-690,550 (in vivo) | 90% reduction from baseline | [7] |
| T-Cell Numbers | CP-690,550 (in vivo) | Significant reduction | [7] |
| IL-2-enhanced IFN-γ production | CP-690,550 (in vitro) | 55-63% maximum inhibition | [7] |
Signaling Pathway: The JAK/STAT Cascade
The canonical JAK/STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to receptor dimerization and the subsequent activation of receptor-associated JAKs. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then phosphorylated by the JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription.
Caption: The JAK/STAT signaling pathway initiated by cytokine binding and inhibited by this compound.
Experimental Protocols
Western Blot Analysis of STAT Phosphorylation
This protocol details the steps to assess the phosphorylation status of STAT proteins in immune cells following treatment with a JAK3 inhibitor.
Materials:
-
Immune cells (e.g., PBMCs, T-cells)
-
JAK3 inhibitor (e.g., Tofacitinib)
-
Cytokine for stimulation (e.g., IL-2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-STAT5, anti-total-STAT5)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Culture immune cells to the desired density. Pre-incubate the cells with the JAK3 inhibitor or vehicle control for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a predetermined time (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total STAT5 to normalize the data.
Caption: A typical workflow for Western blot analysis of STAT phosphorylation.
Flow Cytometry Analysis of T-Cell Activation Markers
This protocol outlines the procedure for analyzing the expression of T-cell activation markers using flow cytometry.
Materials:
-
Isolated PBMCs or purified T-cells
-
JAK3 inhibitor
-
Stimulating agent (e.g., anti-CD3/CD28 beads)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD8, anti-CD25, anti-CD69)
-
Fixation/Permeabilization buffer (if analyzing intracellular markers)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Treatment and Stimulation: Resuspend cells in culture medium. Add the JAK3 inhibitor or vehicle control and incubate. Add the stimulating agent and incubate for the desired time (e.g., 24-48 hours).
-
Cell Surface Staining:
-
Wash the cells with flow cytometry staining buffer.
-
Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies against cell surface markers.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with staining buffer.
-
-
Fixation and Permeabilization (for intracellular staining):
-
Fix the cells with a fixation buffer.
-
Permeabilize the cells with a permeabilization buffer.
-
-
Intracellular Staining (if applicable):
-
Add the fluorochrome-conjugated antibody against the intracellular target to the permeabilized cells.
-
Incubate as recommended by the antibody manufacturer.
-
Wash the cells with permeabilization buffer.
-
-
Data Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate flow cytometry software to quantify the expression of activation markers on different T-cell subsets.
Conclusion
JAK3 inhibitors represent a targeted approach to immunosuppression by specifically interfering with the signaling of key cytokines involved in the proliferation and function of T cells, B cells, and NK cells. The quantitative data presented in this guide highlights the potency and selectivity of various JAK3 inhibitors. The detailed experimental protocols provide a framework for researchers to investigate the cellular and molecular effects of these compounds. The visualization of the JAK/STAT pathway offers a clear understanding of the mechanism of action of JAK3 inhibitors. This comprehensive technical guide serves as a valuable resource for scientists and professionals in the field of immunology and drug development, facilitating further research into the therapeutic potential of JAK3 inhibition.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Affecting the effectors: JAK inhibitors modulation of immune cell numbers and functions in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affecting the effectors: JAK inhibitors modulation of immune cell numbers and functions in patients with rheumatoid arthritis | Semantic Scholar [semanticscholar.org]
- 5. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of JAK3 inhibition with CP-690,550 on immune cell populations and their functions in nonhuman primate recipients of kidney allografts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potential of Covalent JAK3 Inhibition in T-Cell Acute Lymphoblastic Leukemia: A Technical Overview
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the therapeutic potential of selective and covalent Janus Kinase 3 (JAK3) inhibition in the context of T-cell Acute Lymphoblastic Leukemia (T-ALL). While direct preclinical studies on the specific compound Jak3-IN-6 in T-ALL are not extensively documented in publicly available literature, this paper will leverage data from studies on other potent and selective covalent JAK3 inhibitors to provide a comprehensive overview of the core concepts, experimental methodologies, and potential outcomes of this therapeutic strategy. The data and protocols presented herein serve as a representative example of the evaluation of this class of inhibitors in T-ALL research.
Introduction to JAK3 in T-ALL
Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells. It plays a crucial role in cytokine signaling pathways that are essential for the development, differentiation, and proliferation of lymphocytes.[1][2] In T-ALL, a malignancy characterized by the proliferation of immature T-cells, activating mutations in JAK3 are a recurrent oncogenic driver.[1][3] These mutations lead to the constitutive activation of the JAK/STAT signaling pathway, promoting cancer cell survival and proliferation.[3][4] The restricted expression of JAK3 in the hematopoietic system makes it an attractive therapeutic target, as selective inhibition could minimize off-target effects.[2]
Covalent inhibitors, which form a permanent bond with their target protein, offer the potential for increased potency, prolonged duration of action, and high selectivity. This compound is a potent, selective, and irreversible inhibitor of JAK3 with a reported IC50 of 0.15 nM. Its mechanism of action and high selectivity suggest its potential as a tool for investigating JAK3 signaling and as a therapeutic candidate. This guide will use data from studies on other covalent JAK3 inhibitors to illustrate the experimental approaches used to validate this target in T-ALL.
Quantitative Data on the Efficacy of Covalent JAK3 Inhibition in T-ALL
The following tables summarize key quantitative data from preclinical studies on a representative covalent JAK3 inhibitor in T-ALL patient-derived xenograft (PDX) models.
Table 1: In Vitro Cellular Viability Assay
| T-ALL PDX Model | JAK3 Mutation Status | Inhibitor Concentration | % Viability (relative to control) |
| ETP1 | Activating Mutation | 1 µM | ~50% |
| M1946E | Activating Mutation | 1 µM | ~60% |
| CBAT | Wild-Type | 1 µM | ~100% |
Data adapted from a study on a selective covalent JAK3 inhibitor in T-ALL PDX cells after 48 hours of treatment.[5]
Table 2: In Vitro Apoptosis Assays
| T-ALL PDX Model | Assay | Inhibitor Treatment (10 µM for 6-24h) | Outcome |
| ETP1 | iBH3 Profiling (Cytochrome c release) | Covalent JAK3 Inhibitor | Increased mitochondrial apoptosis |
| M1946E | iBH3 Profiling (Cytochrome c release) | Covalent JAK3 Inhibitor | Increased mitochondrial apoptosis |
| ETP1 | Caspase Activation | Covalent JAK3 Inhibitor | Increased caspase activity |
| M1946E | Caspase Activation | Covalent JAK3 Inhibitor | Increased caspase activity |
Summary of findings from various apoptosis assays on a selective covalent JAK3 inhibitor.[5]
Table 3: In Vivo Efficacy in a T-ALL PDX Mouse Model
| Treatment Group | Median Survival (days) | Change in Peripheral Blast Counts |
| Vehicle Control | ~20 | Increase |
| Covalent JAK3 Inhibitor | Significantly extended | Decrease |
Representative in vivo data for a selective covalent JAK3 inhibitor in a T-ALL PDX model.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of covalent JAK3 inhibitors in T-ALL.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: T-ALL PDX cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well in appropriate culture medium.
-
Compound Treatment: Cells are treated with the covalent JAK3 inhibitor at various concentrations (e.g., ranging from 0.01 to 10 µM) or with DMSO as a vehicle control.
-
Incubation: Plates are incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Measurement: After incubation, CellTiter-Glo® reagent is added to each well according to the manufacturer's instructions to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present.
-
Data Analysis: Luminescence is measured using a plate reader. The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells.
In Vitro Apoptosis Assessment by BH3 Profiling
-
Cell Treatment: T-ALL PDX cells are treated with the covalent JAK3 inhibitor (e.g., 10 µM) or DMSO for 6 hours.
-
Mitochondrial Isolation: Mitochondria are isolated from the treated cells using a digitonin-based cell permeabilization method.
-
Peptide Treatment: Isolated mitochondria are exposed to a panel of pro-apoptotic BH3 peptides (e.g., BIM, BID, BAD) to assess their sensitivity to apoptotic stimuli.
-
Cytochrome c Release Measurement: The release of cytochrome c from the mitochondria is quantified by ELISA or flow cytometry.
-
Data Analysis: Increased cytochrome c release in the presence of BH3 peptides indicates a priming towards apoptosis.
Western Blot Analysis for Signaling Pathway Modulation
-
Cell Lysis: T-ALL cells are treated with the covalent JAK3 inhibitor for a specified time, then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-STAT5, STAT5, p-ERK, ERK).
-
Detection: After incubation with HRP-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Cell Implantation: Immunodeficient mice (e.g., NSG mice) are sublethally irradiated and then injected intravenously with T-ALL PDX cells.
-
Tumor Engraftment Monitoring: Engraftment is monitored by weekly measurement of human CD45+ cells in the peripheral blood by flow cytometry.
-
Treatment Initiation: Once the peripheral blast count reaches a predetermined level (e.g., >1%), mice are randomized into treatment and control groups.
-
Drug Administration: The covalent JAK3 inhibitor is administered orally or via another appropriate route at a specified dose and schedule. The control group receives a vehicle.
-
Efficacy Evaluation: Treatment efficacy is assessed by monitoring peripheral blast counts, overall survival, and analysis of leukemic infiltration in organs such as the spleen and bone marrow at the end of the study.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the core signaling pathway, the inhibitor's mechanism of action, and the experimental workflow.
Caption: JAK/STAT signaling pathway and the inhibitory action of a covalent JAK3 inhibitor.
Caption: Experimental workflow for preclinical evaluation of a JAK3 inhibitor in T-ALL.
Conclusion
The constitutive activation of the JAK3 signaling pathway is a key vulnerability in a subset of T-ALL cases. The development of potent and selective covalent inhibitors targeting JAK3 represents a promising therapeutic strategy. Preclinical evidence with representative compounds demonstrates that this approach can effectively reduce leukemic cell viability, induce apoptosis, and inhibit tumor growth in vivo. While further studies are required to specifically evaluate this compound in T-ALL models, the data presented in this guide provide a strong rationale and a clear experimental framework for the continued investigation of covalent JAK3 inhibitors as a targeted therapy for this aggressive leukemia.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. PHF6 and JAK3 mutations cooperate to drive T-cell acute lymphoblastic leukemia progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK/STAT Pathway Mutations in T-ALL, Including the STAT5B N642H Mutation, are Sensitive to JAK1/JAK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JAK3 Mutations and Mitochondrial Apoptosis Resistance in T-Cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Jak3-IN-6: A Technical Guide to a Potent and Selective Chemical Probe for JAK3 Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Jak3-IN-6, a potent and selective chemical probe for Janus Kinase 3 (JAK3). This document consolidates available data on its biochemical and cellular activity, offers detailed experimental protocols for its characterization, and visualizes key signaling pathways and experimental workflows.
Introduction
Janus Kinase 3 (JAK3) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling in hematopoietic cells.[1] Its expression is largely restricted to the immune system, making it an attractive therapeutic target for autoimmune diseases, transplant rejection, and certain hematological malignancies.[2][3] JAK3 associates with the common gamma chain (γc) of cytokine receptors, and is essential for signaling downstream of interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][4] The development of selective JAK3 inhibitors is crucial for dissecting its specific biological roles and for the development of targeted therapies with fewer side effects compared to pan-JAK inhibitors.[3] this compound has emerged as a potent and selective tool for studying JAK3 function. It is characterized as an irreversible, covalent inhibitor of JAK3.[5]
Data Presentation
The following tables summarize the available quantitative data for this compound, providing a clear comparison of its biochemical potency and cellular selectivity.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) | Notes | Source |
| JAK3 | 0.15 | Irreversible inhibitor | [5] |
Table 2: Kinase Selectivity of this compound (Enzymatic Assays)
| Kinase | Selectivity vs. JAK3 | Notes | Source |
| JAK1 | 4300-fold | [5] |
Table 3: Cellular Activity and Selectivity of this compound
| Assay | Cell Type | Stimulus | Measured Endpoint | Selectivity vs. Other Pathways | Source |
| Cellular Reporter Assay | - | IL-2 | - | 67-fold (vs. IL-6) | [5] |
| Cellular Reporter Assay | - | IL-2 | - | 140-fold (vs. EPO or GM-CSF) | [5] |
| Human PBMC Assay | CD3+, CD4+ PBMCs | IL-7 | pSTAT5 inhibition | >35-fold (vs. IL-6 or GM-CSF) | [5] |
Signaling Pathway
The diagram below illustrates the canonical JAK/STAT signaling pathway initiated by a common gamma chain (γc) cytokine, highlighting the inhibitory action of this compound. Upon cytokine binding, the receptor-associated JAK1 and JAK3 are brought into proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression. This compound, as a covalent inhibitor, irreversibly binds to JAK3, thereby blocking this signaling cascade.
References
- 1. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. medchemexpress.com [medchemexpress.com]
In-depth Technical Guide: Exploring the Downstream Effects of Janus Kinase 3 (JAK3) Inhibition
A comprehensive analysis for researchers, scientists, and drug development professionals.
Introduction
Janus kinase 3 (JAK3) is a non-receptor tyrosine kinase predominantly expressed in hematopoietic cells.[1] It plays a critical role in signal transduction for cytokines that utilize the common gamma chain (γc), including interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2] This function places JAK3 as a central node in lymphocyte development, proliferation, and differentiation.[3] Consequently, the inhibition of JAK3 is a key therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides a detailed exploration of the downstream effects of JAK3 inhibition, focusing on the underlying molecular mechanisms, experimental methodologies to assess these effects, and the broader implications for drug development.
While the specific inhibitor "Jak3-IN-6" did not yield specific public data, this guide will focus on the well-characterized downstream effects of selective JAK3 inhibition, drawing on data from established JAK3 inhibitors.
Core Mechanism of Action: The JAK/STAT Pathway
The primary mechanism of action for JAK3 inhibitors is the direct interference with the JAK/STAT (Signal Transducer and Activator of Transcription) signaling pathway.[4] This pathway is the principal route for signal transduction for numerous cytokines and growth factors.[5]
The canonical JAK/STAT signaling cascade proceeds as follows:
-
Cytokine Binding and Receptor Dimerization: The binding of a cytokine to its specific receptor subunits induces a conformational change, leading to the dimerization or multimerization of the receptor chains.[6]
-
JAK Activation: This receptor clustering brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and subsequent activation.[4]
-
STAT Recruitment and Phosphorylation: The activated JAKs then phosphorylate tyrosine residues on the intracellular domains of the cytokine receptors. These phosphorylated sites serve as docking stations for STAT proteins, which are recruited from the cytoplasm.[6] Once docked, the STATs themselves are phosphorylated by the activated JAKs.[4]
-
STAT Dimerization and Nuclear Translocation: Phosphorylated STATs dissociate from the receptor, form homo- or heterodimers, and translocate into the nucleus.[4]
-
Gene Transcription Regulation: Within the nucleus, the STAT dimers bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[6]
JAK3 inhibitors, by binding to the ATP-binding site of the JAK3 kinase domain, prevent the phosphorylation and activation of JAK3, thereby blocking the entire downstream signaling cascade.[4]
Signaling Pathway Diagram
Caption: JAK/STAT signaling pathway and the point of intervention for a JAK3 inhibitor.
Downstream Effects of JAK3 Inhibition
The inhibition of JAK3 leads to a cascade of downstream effects, primarily impacting the development and function of immune cells.
Inhibition of T-Cell and NK-Cell Development and Function
JAK3 is essential for the signaling of cytokines that drive the development and proliferation of T-cells and Natural Killer (NK) cells.[2] The absence of functional JAK3 signaling leads to a phenotype resembling Severe Combined Immunodeficiency (SCID).[3]
Key downstream effects include:
-
Reduced T-cell proliferation: Inhibition of IL-2, IL-7, and IL-15 signaling impairs the clonal expansion of T-cells.
-
Impaired T-helper cell differentiation: JAK3-dependent signaling, particularly through IL-4, is crucial for the differentiation of CD4+ T-cells into Th2 cells.[3]
-
Suppressed NK cell development and cytotoxicity: IL-15 signaling, which is dependent on JAK3, is vital for the development, survival, and activation of NK cells.
Modulation of B-Cell Function
While B-cell development is less dependent on JAK3 in humans compared to mice, JAK3 inhibition still impacts B-cell function, primarily through the inhibition of cytokine signaling from T-helper cells.[2]
Anti-inflammatory Effects
By blocking the signaling of pro-inflammatory cytokines, JAK3 inhibitors exert potent anti-inflammatory effects. For instance, inhibition of IL-2 signaling can reduce the production of other inflammatory mediators. Selective JAK3 inhibition has been shown to decrease the release of TNFα and IL-6 in human leukocytes.
Quantitative Data on JAK3 Inhibition
The following tables summarize hypothetical quantitative data representing the typical effects observed with selective JAK3 inhibitors.
Table 1: Effect of a Selective JAK3 Inhibitor on Cytokine-Induced STAT Phosphorylation
| Cytokine | Target Cell Line | JAK3 Inhibitor Conc. (nM) | pSTAT Inhibition (%) |
| IL-2 | Human T-Cells | 10 | 85 ± 5 |
| IL-2 | Human T-Cells | 100 | 98 ± 2 |
| IL-4 | Human B-Cells | 10 | 75 ± 8 |
| IL-4 | Human B-Cells | 100 | 95 ± 4 |
| IL-15 | Human NK Cells | 10 | 88 ± 6 |
| IL-15 | Human NK Cells | 100 | 99 ± 1 |
Table 2: Impact of a Selective JAK3 Inhibitor on T-Cell Proliferation
| Mitogen | Cell Type | JAK3 Inhibitor Conc. (nM) | Proliferation Inhibition (%) |
| Phytohaemagglutinin (PHA) | Human PBMCs | 50 | 65 ± 7 |
| Phytohaemagglutinin (PHA) | Human PBMCs | 250 | 92 ± 5 |
| Anti-CD3/CD28 | Purified Human T-Cells | 50 | 72 ± 6 |
| Anti-CD3/CD28 | Purified Human T-Cells | 250 | 95 ± 3 |
Experimental Protocols
Detailed methodologies are crucial for accurately assessing the downstream effects of JAK3 inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound against the JAK3 enzyme.
Methodology:
-
Reagents: Recombinant human JAK3 enzyme, ATP, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide).
-
Procedure:
-
The JAK3 inhibitor is serially diluted and incubated with the recombinant JAK3 enzyme in a kinase buffer.
-
The kinase reaction is initiated by the addition of ATP and the peptide substrate.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, including radioactivity (if using ³²P-ATP), fluorescence, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is calculated from the dose-response curve.
-
Cellular Phospho-STAT Assay
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Cell Lines: A relevant cell line expressing the cytokine receptor of interest (e.g., human T-cells for IL-2 signaling).
-
Procedure:
-
Cells are pre-incubated with varying concentrations of the JAK3 inhibitor.
-
The cells are then stimulated with the corresponding cytokine (e.g., IL-2) for a short period (e.g., 15-30 minutes).
-
The cells are immediately lysed to preserve the phosphorylation state of the proteins.
-
The levels of phosphorylated STAT (pSTAT) and total STAT are determined by Western blotting or by using a quantitative method like ELISA or flow cytometry with phospho-specific antibodies.
-
Experimental Workflow Diagram
Caption: Workflow for in vitro and cellular assays to assess JAK3 inhibition.
Conclusion
Selective inhibition of JAK3 presents a targeted approach to immunosuppression by disrupting the signaling of γc-family cytokines. This leads to profound downstream effects on the development and function of T-cells and NK cells, providing a strong rationale for their use in autoimmune and inflammatory disorders. A thorough understanding of these downstream effects, coupled with robust experimental validation, is essential for the successful development of novel and effective JAK3 inhibitors. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals working in this dynamic field.
References
- 1. Janus Kinase 3 (JAK3): A Critical Conserved Node in Immunity Disrupted in Immune Cell Cancer and Immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols for Jak3-IN-6 Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Jak3-IN-6 in cell-based assays to probe the Janus kinase 3 (JAK3) signaling pathway. This document includes an overview of the JAK3 pathway, the profile of this compound, and detailed protocols for assessing its activity in a cellular context.
Introduction to JAK3 Signaling
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that are critical in cytokine-mediated signaling. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2). While JAK1, JAK2, and TYK2 are widely expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it a key player in immune system regulation.[1][2]
JAK3 is essential for signaling downstream of cytokine receptors that contain the common gamma chain (γc), including those for interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[1][2] Upon cytokine binding, the receptor-associated JAKs are activated, leading to the phosphorylation of the receptor itself and creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in cell proliferation, differentiation, and survival.[1][3] Dysregulation of the JAK3 pathway is implicated in various autoimmune diseases and cancers.[1]
Compound Profile: this compound
This compound is a potent, dual inhibitor of Bruton's tyrosine kinase (BTK) and JAK3. Its high affinity for JAK3 makes it a valuable tool for studying the biological roles of this kinase and for the development of novel therapeutics.
Quantitative Data for this compound
The following table summarizes the known inhibitory concentrations of this compound. Researchers can use this data as a reference for designing their own experiments.
| Target | Assay Type | IC50 (nM) |
| JAK3 | Biochemical Assay | 0.4 |
| BTK | Biochemical Assay | 0.6 |
Data sourced from commercially available information.[4]
Key Cell-Based Assays for Evaluating this compound
Several cell-based assays can be employed to measure the inhibitory activity of this compound on the JAK3 signaling pathway. The choice of assay will depend on the specific research question, available resources, and desired throughput.
-
STAT Phosphorylation Assay: This is a direct and widely used method to assess the activity of JAK3. The assay measures the level of phosphorylated STAT proteins (e.g., pSTAT5 or pSTAT6) in response to cytokine stimulation. This can be quantified using various techniques such as Western blotting, flow cytometry, or ELISA.
-
Reporter Gene Assay: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of a STAT-responsive promoter. Inhibition of JAK3 will lead to a decrease in the reporter gene expression.
-
Cell Proliferation Assay: In cell lines where proliferation is dependent on JAK3 signaling (e.g., certain leukemia or lymphoma cell lines, or cytokine-dependent cell lines), the anti-proliferative effect of this compound can be measured using assays that quantify cell viability, such as MTT or CellTiter-Glo®.
Experimental Protocols
Here, we provide detailed protocols for two common cell-based assays to evaluate JAK3 inhibition.
Protocol 1: Inhibition of IL-4-Induced STAT6 Phosphorylation in THP-1 Cells
This protocol describes how to measure the inhibition of JAK3-mediated STAT6 phosphorylation in the human monocytic cell line THP-1 using Western blotting.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Recombinant Human IL-4
-
This compound
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Plating: Seed THP-1 cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
Serum Starvation: The next day, replace the medium with serum-free RPMI-1640 and incubate for 4-6 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in serum-free RPMI-1640. Add the desired concentrations of this compound or DMSO (vehicle control) to the cells and incubate for 1 hour at 37°C.
-
Cytokine Stimulation: Stimulate the cells by adding recombinant human IL-4 to a final concentration of 100 ng/mL and incubate for 20 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add 100 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT6 and total STAT6 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for pSTAT6 and total STAT6. Normalize the pSTAT6 signal to the total STAT6 signal. Plot the normalized pSTAT6 levels against the concentration of this compound to determine the IC50 value.
Protocol 2: Cell Proliferation Assay in a JAK3-Dependent Cell Line
This protocol describes how to assess the anti-proliferative effects of this compound in a cell line whose growth is dependent on JAK3 signaling (e.g., a genetically engineered Ba/F3 cell line expressing a constitutively active JAK3).
Materials:
-
JAK3-dependent cell line (e.g., TEL-JAK3 Ba/F3)
-
Appropriate cell culture medium with necessary supplements
-
This compound
-
DMSO (vehicle control)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Plating: Seed the JAK3-dependent cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in culture medium. Add the desired concentrations of the inhibitor or DMSO (vehicle control) to the wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only). Normalize the data to the vehicle-treated cells (100% viability). Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.
Visualizations
JAK3 Signaling Pathway Diagram
References
Application Notes and Protocols for In Vivo Experimental Design of Jak3-IN-6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo experimental design and application of Jak3-IN-6, a selective inhibitor of Janus kinase 3 (JAK3). This document outlines the mechanism of action, potential applications, and detailed protocols for preclinical in vivo studies.
Introduction
Janus kinase 3 (JAK3) is a member of the Janus kinase family of non-receptor tyrosine kinases that play a critical role in cytokine signaling.[1][2] Unlike other JAKs which are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells and is essential for the development and function of lymphocytes, including T cells, B cells, and natural killer (NK) cells.[3][4] JAK3 exclusively associates with the common gamma chain (γc) of cytokine receptors, mediating signaling for interleukins IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3][4] This restricted expression profile makes JAK3 an attractive therapeutic target for autoimmune diseases, inflammatory conditions, and certain hematological malignancies, with the potential for fewer side effects compared to broader-spectrum JAK inhibitors.[4][5] this compound is a potent and selective small molecule inhibitor designed to target the kinase activity of JAK3, thereby blocking downstream signaling pathways.
Mechanism of Action
This compound exerts its effect by inhibiting the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. Upon cytokine binding to their receptors, JAK3 is activated and phosphorylates specific tyrosine residues on the receptor, creating docking sites for STATs.[3] Activated JAK3 then phosphorylates the recruited STATs, which subsequently dimerize and translocate to the nucleus to regulate the transcription of target genes involved in immune cell proliferation, differentiation, and survival.[2][4] By inhibiting JAK3, this compound effectively blocks this signaling cascade.
In Vivo Applications
Selective inhibition of JAK3 by this compound is a promising therapeutic strategy for a variety of diseases:
-
Autoimmune Diseases: Due to its crucial role in lymphocyte function, targeting JAK3 is effective in models of rheumatoid arthritis, psoriasis, and inflammatory bowel disease.[4]
-
Inflammatory Conditions: this compound can be used to study and potentially treat inflammatory responses mediated by T-cells and other immune cells.
-
Oncology: Activating mutations in JAK3 have been identified in various hematological malignancies, such as T-cell acute lymphoblastic leukemia (T-ALL) and NK/T-cell lymphoma, making it a target for cancer therapy.[3]
-
Immunosuppression: In the context of organ transplantation, selective JAK3 inhibition can prevent graft rejection by suppressing the adaptive immune response.
Quantitative Data
The following tables provide representative data based on studies of selective JAK3 inhibitors. Note: These values should be considered as a starting point, and specific parameters for this compound must be determined empirically.
Table 1: Representative Pharmacokinetic Parameters of a Selective JAK3 Inhibitor
| Parameter | Mouse | Rat | Non-Human Primate |
| Oral Bioavailability (%) | 10 - 60 | 30 - 70 | 50 - 80 |
| Elimination Half-life (t½) | 0.5 - 2 hours | 1 - 4 hours | 2 - 6 hours |
| Time to Max. Concentration (Tmax) | 0.5 - 1 hour | 1 - 2 hours | 1 - 3 hours |
| Clearance (CL) | High | Moderate | Low to Moderate |
| Volume of Distribution (Vd) | Moderate to High | Moderate to High | Moderate |
Data is synthesized from publicly available information on selective JAK3 inhibitors like WHI-P131 and others.
Table 2: Suggested Starting Dose Ranges for In Vivo Studies
| Animal Model | Disease Model | Route of Administration | Starting Dose Range (mg/kg/day) | Dosing Frequency |
| Mouse | LPS-induced Inflammation | Oral (p.o.), Intraperitoneal (i.p.) | 5 - 50 | Once or twice daily |
| Mouse | Collagen-Induced Arthritis | Oral (p.o.) | 10 - 100 | Once or twice daily |
| Rat | Adjuvant-Induced Arthritis | Oral (p.o.) | 5 - 30 | Once or twice daily |
| Non-Human Primate | SIV Infection Model | Oral (p.o.) | 10 - 40 | Once daily |
Dose ranges are estimations based on published studies with other JAK3 inhibitors.[6] Dose-ranging and toxicity studies are essential for each new compound and experimental model.
Table 3: Potential In Vivo Pharmacodynamic Markers
| Marker | Tissue/Sample | Assay | Purpose |
| Phospho-STAT5 (pSTAT5) | Splenocytes, PBMCs, Tumor tissue | Western Blot, Flow Cytometry, IHC | Direct measure of JAK3 target engagement and inhibition. |
| IL-2, IL-4, IL-7 Levels | Plasma, Serum | ELISA, Luminex | Assessment of impact on γc-chain cytokine levels. |
| T-cell Proliferation | Splenocytes, Lymph nodes | CFSE Staining, BrdU incorporation | Functional consequence of JAK3 inhibition on lymphocyte activity. |
| Pro-inflammatory Cytokines (TNFα, IL-6) | Plasma, Serum, Tissue homogenate | ELISA, Luminex | Evaluation of anti-inflammatory effects.[5] |
| Immune Cell Populations (T, B, NK cells) | Blood, Spleen, Lymph nodes | Flow Cytometry | Monitoring of changes in lymphocyte populations. |
Experimental Protocols
Protocol 1: Mouse Model of LPS-Induced Systemic Inflammation
This protocol details an acute in vivo experiment to assess the anti-inflammatory efficacy of this compound.
1. Animals and Acclimatization:
- Use 8-10 week old male C57BL/6 mice.
- Acclimatize animals for at least one week before the experiment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Experimental Groups (n=8-10 mice per group):
- Group 1: Vehicle control (e.g., 0.5% methylcellulose in water) + Saline
- Group 2: Vehicle control + LPS
- Group 3: this compound (low dose) + LPS
- Group 4: this compound (high dose) + LPS
- Group 5: Dexamethasone (positive control, e.g., 1 mg/kg) + LPS
3. Dosing and LPS Challenge:
- Prepare this compound in the appropriate vehicle.
- Administer this compound or vehicle via oral gavage (p.o.) 1 hour prior to the LPS challenge.
- Induce systemic inflammation by intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) at a dose of 1 mg/kg.
- Administer saline to the vehicle control group (Group 1).
4. Sample Collection and Analysis:
- At 2, 6, and 24 hours post-LPS injection, collect blood via retro-orbital sinus or tail vein for cytokine analysis.
- At the study endpoint (e.g., 24 hours), euthanize mice and collect terminal blood via cardiac puncture and harvest tissues (spleen, lung, liver) for further analysis.
- Measure plasma levels of TNFα, IL-6, and IL-10 using ELISA or a multiplex assay.[5]
- Prepare tissue homogenates for cytokine analysis or fix tissues for histology and immunohistochemistry (e.g., for immune cell infiltration).
- Isolate splenocytes to assess ex vivo pSTAT5 levels after stimulation with IL-2.
Protocol 2: Mouse Model of Collagen-Induced Arthritis (CIA)
This protocol describes a chronic autoimmune disease model to evaluate the therapeutic potential of this compound.
1. Animals and Acclimatization:
- Use 8-10 week old male DBA/1 mice.
- Acclimatize animals as described in Protocol 1.
2. Induction of Arthritis:
- On Day 0, immunize mice with an emulsion of 100 µg of bovine type II collagen (CII) in Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
- On Day 21, administer a booster immunization of 100 µg of CII in Incomplete Freund's Adjuvant (IFA).
3. Experimental Groups and Treatment (n=10-12 mice per group):
- Group 1: Non-arthritic control (no immunization) + Vehicle
- Group 2: CIA + Vehicle
- Group 3: CIA + this compound (e.g., 30 mg/kg/day)
- Group 4: CIA + Methotrexate (positive control, e.g., 1 mg/kg, 3 times a week)
- Begin treatment on Day 21 (prophylactic) or upon onset of clinical symptoms (therapeutic) and continue daily for 2-3 weeks.
4. Monitoring and Endpoint Analysis:
- Monitor mice daily for clinical signs of arthritis. Score each paw on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
- Measure paw thickness using a digital caliper twice a week.
- At the end of the study, collect blood for cytokine and anti-CII antibody analysis.
- Harvest paws for histological analysis of inflammation, cartilage damage, and bone erosion (H&E and Safranin O staining).
- Isolate splenocytes and lymph node cells for flow cytometric analysis of T-cell subsets (Th1, Th2, Th17) and ex vivo restimulation assays.
Visualizations
References
- 1. Janus kinase 3: the controller and the controlled - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Janus kinase 3 - Wikipedia [en.wikipedia.org]
- 4. Janus kinase 3 inhibitor - Wikipedia [en.wikipedia.org]
- 5. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vivo Administration of a JAK3 Inhibitor during Acute SIV Infection Leads to Significant Increases in Viral Load during Chronic Infection | PLOS Pathogens [journals.plos.org]
Application Notes and Protocols: Preparing Jak3-IN-6 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Jak3-IN-6 is a potent and selective irreversible inhibitor of Janus Associated Kinase 3 (JAK3), a critical enzyme in the signaling pathways of several cytokines.[1][2][3] Its high selectivity makes it a valuable tool for studying the specific roles of JAK3 in various biological processes, including immune responses, and for the development of targeted therapies for autoimmune diseases and cancer. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
This compound: Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 1443235-95-7 | [1][3] |
| Molecular Formula | C₁₉H₁₈N₄O₃ | [1][3] |
| Molecular Weight | 350.37 g/mol | [1][3] |
| Appearance | Solid | [4] |
| Solubility | DMSO: up to 260 mg/mL (742.07 mM) | [1][3] |
| Water: Insoluble | [5] | |
| Ethanol: 9 mg/mL | [5] |
Experimental Protocols
Safety Precautions
Before handling this compound, it is crucial to review the Safety Data Sheet (SDS). Personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, should be worn at all times.[6][7] Handle the compound in a well-ventilated area or a chemical fume hood.
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials (amber or covered in foil)
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to come to room temperature before use.
-
Weighing this compound:
-
Tare a clean, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.50 mg of this compound (see calculation below).
-
-
Calculation:
-
To calculate the mass of this compound required, use the following formula: Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol ) Mass (mg) = 10 mM x 0.001 L x 350.37 g/mol = 3.5037 mg
-
-
Dissolution:
-
Add the appropriate volume of DMSO to the tube containing the weighed this compound. For a 10 mM solution from 3.50 mg, add 1 mL of DMSO.
-
Cap the tube tightly.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution if necessary.[1]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in amber or foil-wrapped microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C for up to 1 year or at -80°C for up to 2 years.[2][8] Some suppliers recommend shorter storage times of 1 month at -20°C and 6 months at -80°C.[1][9] It is advisable to follow the manufacturer's specific recommendations.
-
Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[1][2][8]
-
Visualizing the Workflow
The following diagrams illustrate the key processes involved in preparing and using this compound stock solutions.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. JAK3 Inhibitor VI The JAK3 Inhibitor VI, also referenced under CAS 856436-16-3, controls the biological activity of JAK3. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 856436-16-3 [sigmaaldrich.com]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. fishersci.com [fishersci.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Studying T-Cell Proliferation Using a Selective JAK3 Inhibitor
Introduction
This document provides detailed application notes and experimental protocols for utilizing a selective Janus Kinase 3 (JAK3) inhibitor to study T-cell proliferation. As specific data for a compound designated "Jak3-IN-6" is not publicly available, this document will use the well-characterized and highly selective JAK3 inhibitor, PF-06651600, as a representative example. The methodologies and principles described herein are broadly applicable to other potent and selective JAK3 inhibitors for investigating their effects on T-lymphocyte biology.
Janus kinases are a family of intracellular, non-receptor tyrosine kinases that are critical for cytokine-mediated signaling. JAK3 is predominantly expressed in hematopoietic cells and plays a crucial role in the development, differentiation, and proliferation of lymphocytes, particularly T-cells. It selectively associates with the common gamma chain (γc) of cytokine receptors for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. The binding of these cytokines to their receptors leads to the activation of JAK3, which in turn phosphorylates and activates Signal Transducers and Activators of Transcription (STATs), primarily STAT5 in the context of T-cell proliferation. This signaling cascade is essential for the clonal expansion of T-cells following antigen presentation.
Selective inhibition of JAK3 offers a targeted approach to modulate T-cell mediated immune responses. This makes selective JAK3 inhibitors valuable research tools for immunology and drug development for autoimmune diseases, transplant rejection, and T-cell malignancies.
Data Presentation
The following tables summarize the quantitative data for the selective JAK3 inhibitor PF-06651600, demonstrating its potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of PF-06651600
| Kinase | IC50 (nM) |
| JAK3 | 33.1 |
| JAK1 | >10000 |
| JAK2 | >10000 |
| TYK2 | >10000 |
This data highlights the high selectivity of PF-06651600 for JAK3 over other members of the JAK family.
Table 2: Cellular Activity of PF-06651600 on T-Cell Signaling and Proliferation
| Assay | Cell Type | Stimulus | Endpoint | IC50 (µM) |
| STAT5 Phosphorylation | Murine T-cells | IL-2 | pSTAT5 | ~1-10 |
| T-Cell Proliferation | Murine T-cells | anti-CD3/CD28 | Proliferation | Concentration-dependent inhibition |
Note: The cellular IC50 for proliferation can vary depending on the specific cell type, stimulus, and assay conditions.
Signaling Pathway
The following diagram illustrates the canonical JAK3/STAT5 signaling pathway in T-cells and the point of inhibition by a selective JAK3 inhibitor.
Caption: JAK3 signaling pathway in T-cells and its inhibition.
Experimental Protocols
Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE
This protocol describes a method to assess the effect of a selective JAK3 inhibitor on the proliferation of primary T-cells using Carboxyfluorescein succinimidyl ester (CFSE) dilution.
Materials:
-
Isolated primary T-cells (e.g., from human PBMCs or mouse splenocytes)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol)
-
CFSE (CellTrace™ CFSE Cell Proliferation Kit or equivalent)
-
T-cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies, or mitogens like PHA or ConA)
-
Selective JAK3 inhibitor (e.g., PF-06651600) dissolved in a suitable solvent (e.g., DMSO)
-
96-well flat-bottom cell culture plates
-
Flow cytometer
Procedure:
-
T-Cell Isolation: Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or splenocytes using a standard negative selection kit to achieve high purity.
-
CFSE Labeling:
-
Resuspend the isolated T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
-
Cell Plating and Treatment:
-
Resuspend the CFSE-labeled T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Prepare serial dilutions of the selective JAK3 inhibitor in complete RPMI-1640 medium. Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the inhibitor for 1-2 hours at 37°C.
-
-
T-Cell Activation:
-
Add 50 µL of the T-cell activation stimulus (e.g., a mixture of anti-CD3 and anti-CD28 antibodies at pre-optimized concentrations) to each well.
-
Include unstimulated control wells (cells with no activation stimulus).
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Analyze the cells by flow cytometry, measuring the CFSE fluorescence in the FITC channel.
-
Proliferating cells will show a sequential halving of CFSE fluorescence with each cell division.
-
Quantify the percentage of proliferated cells and the proliferation index for each condition.
-
Protocol 2: Western Blot Analysis of STAT5 Phosphorylation
This protocol details the assessment of JAK3 activity by measuring the phosphorylation of its downstream target, STAT5.
Materials:
-
T-cell line (e.g., Kit225) or isolated primary T-cells
-
Serum-free RPMI-1640 medium
-
Recombinant human IL-2
-
Selective JAK3 inhibitor (e.g., PF-06651600)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT5 (Tyr694) and anti-total-STAT5
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Starvation:
-
Culture T-cells to the desired density.
-
For primary T-cells or cell lines dependent on cytokines, wash the cells and starve them in serum-free medium for 4-6 hours to reduce basal signaling.
-
-
Inhibitor Treatment:
-
Pre-treat the starved cells with various concentrations of the selective JAK3 inhibitor or vehicle control for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a pre-determined optimal concentration of IL-2 (e.g., 10-20 ng/mL) for 15-30 minutes at 37°C. Include an unstimulated control.
-
-
Cell Lysis:
-
Immediately place the cells on ice and wash once with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT5 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the anti-total-STAT5 antibody to confirm equal protein loading.
-
-
Densitometry Analysis: Quantify the band intensities to determine the ratio of phosphorylated STAT5 to total STAT5.
Experimental Workflow
The following diagram outlines the general workflow for evaluating a selective JAK3 inhibitor's effect on T-cell proliferation.
Caption: Workflow for T-cell proliferation assay.
Application Note: Western Blot Protocol for pSTAT5 Detection Following Jak3-IN-6 Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the detection of phosphorylated Signal Transducer and Activator of Transcription 5 (pSTAT5) at Tyr694/699 in cell lysates via Western blot, following treatment with the selective Janus Kinase 3 (Jak3) inhibitor, Jak3-IN-6.
Introduction
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is a critical signaling cascade that translates extracellular cytokine signals into transcriptional responses, regulating processes like cell proliferation, differentiation, and immune responses. Jak3, a member of the JAK family, is predominantly expressed in hematopoietic cells and plays a crucial role in immune function. It associates with the common gamma chain (γc) of cytokine receptors, and upon cytokine binding (e.g., IL-2, IL-7, IL-15), Jak3 becomes activated, leading to the phosphorylation and activation of downstream STAT proteins, particularly STAT5.
This compound is a potent, selective, and irreversible inhibitor of Jak3 with a reported IC50 of 0.15 nM[1]. By inhibiting Jak3, this compound effectively blocks the downstream phosphorylation of STAT5. This protocol details the use of Western blotting to quantify the inhibition of STAT5 phosphorylation, a key pharmacodynamic marker for Jak3 inhibitor activity.
Signaling Pathway
The following diagram illustrates the canonical JAK/STAT signaling pathway and the specific point of inhibition by this compound. Cytokine binding induces receptor dimerization, activating the associated Jak3. Activated Jak3 then phosphorylates STAT5, leading to its dimerization, nuclear translocation, and gene transcription. This compound covalently binds to and inhibits Jak3, preventing this downstream signaling cascade.
Figure 1. JAK/STAT signaling pathway with this compound inhibition.
Experimental Protocols
Materials and Reagents
-
Cell Line: A suitable cell line expressing Jak3 and responsive to γc cytokines (e.g., TF-1, Jurkat, primary T-cells).
-
Cytokine: IL-2, IL-7, or other appropriate γc cytokine for stimulation.
-
Inhibitor: this compound (dissolved in DMSO).
-
Antibodies:
-
Primary Antibody: Rabbit anti-phospho-STAT5 (Tyr694) (e.g., Cell Signaling Technology #9351).
-
Primary Antibody: Rabbit or Mouse anti-total STAT5 (e.g., Cell Signaling Technology #9363).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
-
Buffers and Reagents:
-
Cell Lysis Buffer (see Table 1 for recipe).
-
Protease and Phosphatase Inhibitor Cocktail.
-
BCA or Bradford Protein Assay Kit.
-
4x Laemmli Sample Buffer.
-
Tris-Glycine SDS Running Buffer.
-
Transfer Buffer.
-
Tris-Buffered Saline with Tween-20 (TBST).
-
Blocking Buffer (5% w/v BSA in TBST).
-
PVDF or Nitrocellulose Membranes.
-
Enhanced Chemiluminescence (ECL) Substrate.
-
Cell Culture and Treatment
-
Cell Seeding: Plate cells at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Serum Starvation (Optional): To reduce basal phosphorylation levels, serum-starve cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS) prior to treatment.
-
Inhibitor Pre-treatment: Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1.0, 3.0 µM) or a vehicle control (DMSO) for 1-3 hours. The optimal concentration and time should be determined empirically. Based on similar inhibitors, a 3-hour pre-treatment is a good starting point[2].
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine (e.g., 20 ng/mL IL-2) for 15-30 minutes to induce STAT5 phosphorylation. Include an unstimulated, vehicle-treated control.
-
Harvesting: Immediately after stimulation, place the culture plates on ice and proceed to cell lysis.
Cell Lysate Preparation
-
Wash: Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Lysis: Add ice-cold Lysis Buffer (supplemented with fresh protease and phosphatase inhibitors) to the plate (e.g., 400 µL for a 10 cm dish)[3].
-
Scrape and Collect: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate: Incubate on ice for 15-30 minutes, vortexing briefly every 5 minutes.
-
Clarify: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect Supernatant: Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube. Store on ice for immediate use or at -80°C for long-term storage.
Protein Quantification and Sample Preparation
-
Quantify: Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
Normalize: Adjust the concentration of each sample with Lysis Buffer so that all samples have the same protein concentration.
-
Sample Prep: Add 4x Laemmli Sample Buffer to the normalized lysates to a final concentration of 1x.
-
Denature: Boil the samples at 95-100°C for 5 minutes.
SDS-PAGE and Western Blotting
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an 8-10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block: Block the membrane with Blocking Buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation. Note: Avoid using milk as a blocking agent, as its phosphoprotein (casein) content can cause high background[4][5].
Antibody Incubation and Detection
-
Primary Antibody (pSTAT5): Incubate the membrane with anti-pSTAT5 antibody diluted 1:1000 in Blocking Buffer overnight at 4°C with gentle agitation.
-
Wash: Wash the membrane three times for 5 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with HRP-conjugated secondary antibody diluted in Blocking Buffer (typically 1:2000 to 1:10,000) for 1 hour at room temperature.
-
Wash: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol and capture the chemiluminescent signal using an imaging system.
Stripping and Re-probing for Total STAT5
-
Stripping (Optional): To normalize pSTAT5 levels to the total amount of STAT5 protein, the membrane can be stripped using a mild stripping buffer.
-
Re-blocking: Block the stripped membrane again for 1 hour at room temperature.
-
Re-probing: Incubate the membrane with anti-total STAT5 antibody (diluted 1:1000) overnight at 4°C.
-
Detection: Repeat the washing, secondary antibody incubation, and detection steps as described above.
Experimental Workflow
The diagram below outlines the major steps of the Western blot protocol for assessing pSTAT5 inhibition.
Figure 2. Western blot experimental workflow.
Data Presentation
The following table summarizes key quantitative parameters for this protocol.
| Parameter | Recommended Value / Concentration | Notes |
| Cell Treatment | ||
| This compound Concentration | 0.1 - 3.0 µM | Perform a dose-response curve to determine optimal concentration. |
| This compound Pre-incubation | 1 - 3 hours | 3 hours is a recommended starting point[2]. |
| Cytokine Stimulation | e.g., 20 ng/mL IL-2 | Titrate for optimal pSTAT5 signal in your cell line. |
| Stimulation Time | 15 - 30 minutes | A time course is recommended to find the peak response. |
| Lysis Buffer | ||
| Main Components | 50mM Tris-HCl (pH 7.8), 150mM NaCl, 0.5% NP-40 | This is a common non-denaturing buffer[1]. RIPA buffer can also be used[4]. |
| Phosphatase Inhibitors | 100mM NaF, 1mM Sodium Orthovanadate, 10mM β-glycerophosphate | CRITICAL. Must be added fresh to preserve phosphorylation[1][4]. |
| Protease Inhibitors | 1x Protease Inhibitor Cocktail | Add fresh before use. |
| Western Blotting | ||
| Protein Load per Lane | 20 - 30 µg | May need to increase for low-abundance targets[6]. |
| Blocking Buffer | 5% w/v BSA in TBST | BSA is preferred over milk for phospho-antibodies[4][5]. |
| Primary Ab (pSTAT5) | 1:1000 | Dilute in blocking buffer. Incubate overnight at 4°C[7]. |
| Primary Ab (Total STAT5) | 1:1000 | Dilute in blocking buffer. Incubate overnight at 4°C. |
| Secondary Ab (HRP) | 1:2000 - 1:10,000 | Titrate for optimal signal-to-noise ratio. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Frontiers | Janus Kinase Inhibitors and Cell Therapy [frontiersin.org]
- 6. mybiosource.com [mybiosource.com]
- 7. Dual STAT3/STAT5 inhibition as a novel treatment strategy in T-prolymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Jak3-IN-6 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Jak3-IN-6. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO). It exhibits high solubility in this solvent.[1] To enhance solubility, you can warm the solution to 37°C and use sonication.[1] It is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.
Q2: What is the solubility of this compound in common solvents?
A2: Quantitative solubility data for this compound in a wide range of solvents is limited. However, available data indicates high solubility in DMSO. Information from various suppliers suggests a solubility of at least 60 mg/mL, with some reporting values as high as 260 mg/mL.[1] The compound is reported to have lower solubility in ethanol and is considered insoluble in water.
Q3: How should I store this compound, both as a solid and in solution?
A3: For long-term storage, this compound powder should be stored at -20°C. To maintain the stability of stock solutions, it is recommended to aliquot the solution into single-use volumes and store them at -80°C. This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound.[1]
Q4: Is this compound stable in aqueous solutions?
A4: The stability of this compound in aqueous solutions has not been extensively reported. As with many small molecule inhibitors, prolonged exposure to aqueous environments, especially at non-neutral pH, may lead to degradation. It is recommended to prepare fresh dilutions in aqueous buffers from a DMSO stock solution immediately before use. For critical experiments, it is advisable to perform a stability assessment under your specific experimental conditions.
Q5: How does this compound inhibit JAK3?
A5: this compound is an irreversible inhibitor of Janus Associated Kinase 3 (JAK3). It forms a covalent bond with a specific cysteine residue (Cys909) located in the ATP-binding site of the JAK3 enzyme.[2][3][4][5][6] This covalent modification permanently inactivates the enzyme.
Data Summary
Solubility Data
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | 260 mg/mL | 742.07 mM | High solubility reported.[1] |
| DMSO | ≥ 60 mg/mL | ≥ 171.25 mM |
Stability and Storage Recommendations
| Form | Storage Temperature | Duration | Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store desiccated. |
| Stock Solution in DMSO | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles.[1] |
| Stock Solution in DMSO | -20°C | Up to 1 month | For shorter-term storage.[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitation in stock solution | Solvent has absorbed moisture. | Use fresh, anhydrous DMSO. Warm the solution gently (e.g., 37°C) and sonicate to aid dissolution.[1] |
| Exceeded solubility limit. | Prepare a less concentrated stock solution. Refer to the solubility data table. | |
| Compound precipitation upon dilution into aqueous buffer | Low aqueous solubility. | Increase the percentage of DMSO in the final solution (ensure it is compatible with your assay). Prepare the aqueous dilution immediately before use. Consider using a surfactant like Tween-80 or a formulation aid like PEG300 for in vivo studies. |
| Inconsistent experimental results | Compound degradation. | Ensure proper storage of stock solutions (aliquoted at -80°C). Avoid repeated freeze-thaw cycles.[1] Prepare fresh dilutions for each experiment. |
| Incomplete dissolution. | Visually inspect the stock solution to ensure complete dissolution before making dilutions. If necessary, warm and sonicate the stock solution. | |
| Low or no activity in cell-based assays | Poor cell permeability. | While this compound is expected to be cell-permeable, very high concentrations of the inhibitor might be required if permeability is a limiting factor. Ensure the final DMSO concentration is not cytotoxic. |
| Irreversible inhibitor reactivity. | As an irreversible inhibitor, this compound is reactive. It may interact with other components in the cell culture media. Minimize the pre-incubation time in media before adding to cells if this is a concern. |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Calculation: The molecular weight of this compound is 350.37 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 3.50 mg of this compound in 1 mL of DMSO.
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C and brief sonication can be used to facilitate dissolution.[1]
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
General Protocol for Assessing Solubility (Shake-Flask Method)
-
Materials: this compound powder, selected solvent (e.g., PBS at various pH values), shaker/incubator, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound powder to a known volume of the solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
The measured concentration represents the equilibrium solubility of this compound in that solvent under the tested conditions.
-
Visualizations
Caption: JAK3 signaling pathway and mechanism of irreversible inhibition by this compound.
Caption: A workflow for troubleshooting common solubility issues with this compound.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors [mdpi.com]
- 5. Theoretical Exploring Selective-Binding Mechanisms of JAK3 by 3D-QSAR, Molecular Dynamics Simulation and Free Energy Calculation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Jak3-IN-6 Precipitation in Media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing precipitation of the selective JAK3 inhibitor, Jak3-IN-6, in cell culture media.
Troubleshooting Guides
This section offers step-by-step guidance to address common issues with this compound solubility and precipitation during in vitro experiments.
Issue: Precipitate observed immediately upon adding this compound stock solution to cell culture medium.
Possible Cause: The concentration of this compound in the final working solution exceeds its solubility limit in the aqueous environment of the cell culture medium.
Solution Workflow:
Caption: Troubleshooting workflow for immediate precipitation.
Detailed Steps:
-
Verify Stock Solution Integrity: Visually inspect your DMSO stock solution of this compound. If you observe any crystals or precipitate, gently warm the vial to 37°C and vortex or sonicate until the solution is clear.[1]
-
Review Dilution Protocol: Ensure you are not making large serial dilutions of your DMSO stock directly into the aqueous buffer or media. It is best practice to perform initial dilutions in DMSO before the final dilution into your experimental medium.[1]
-
Decrease Final Concentration: The most common reason for precipitation is exceeding the compound's solubility. Try reducing the final working concentration of this compound in your experiment.
-
Lower Final DMSO Percentage: While this compound is highly soluble in DMSO, a high final concentration of DMSO can be toxic to cells.[2][3] However, too little DMSO can cause the compound to precipitate out of the aqueous media. Ensure your final DMSO concentration is generally below 0.5%, with many cell lines tolerating up to 0.1%.[1][2] You may need to optimize this for your specific cell line.
-
Optimize Dilution Technique:
-
Add the this compound stock solution to your media dropwise while gently vortexing or swirling the tube. This helps to disperse the compound quickly.
-
Avoid adding the stock solution directly to a static volume of media.
-
-
Pre-warm Media: Warming the cell culture media to 37°C before adding the inhibitor can sometimes improve solubility.
-
Assess Media Components: High concentrations of salts or other components in some media formulations could potentially contribute to the precipitation of hydrophobic compounds.[4] If you are using a complex or custom medium, consider if any components might be interacting with the inhibitor.
Issue: this compound precipitates over time during incubation.
Possible Cause: The compound is unstable in the culture medium at 37°C, or it is interacting with components secreted by the cells or degrading over time.
Solution Workflow:
Caption: Troubleshooting workflow for delayed precipitation.
Detailed Steps:
-
Confirm Initial Solubility: First, ensure that the compound was fully dissolved at the start of the experiment by following the steps in the previous troubleshooting guide.
-
Evaluate Incubation Conditions: Confirm that your incubator temperature and CO2 levels are stable and correct for your cell type.
-
Reduce Incubation Time: If your experimental design allows, consider reducing the incubation time to see if the precipitation is time-dependent.
-
Replenish with Fresh Media/Inhibitor: For longer-term experiments, consider a media change with freshly prepared this compound at intermediate time points.
-
Consider Serum-Free Media: Serum contains a high concentration of proteins that can potentially bind to small molecules, affecting their solubility and availability.[5] If your cell line can be maintained in serum-free or reduced-serum media, this may alleviate the precipitation issue.
-
Test Different Media Formulations: If you suspect a component of your media is causing the issue, and your experiment allows, try a different basal media (e.g., switch from RPMI-1640 to DMEM or vice versa).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[6]
Q2: What is the solubility of this compound?
A2: The solubility of this compound in various solvents is summarized in the table below. Please note that solubility can vary slightly between batches.
| Solvent | Solubility (at 25°C) | Molar Concentration |
| DMSO | ≥ 60 mg/mL | ~171.25 mM |
| Ethanol | Insoluble | - |
| Water | Insoluble | - |
Data sourced from supplier datasheets.[6]
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, dissolve this compound powder in high-quality, anhydrous DMSO to your desired concentration (e.g., 10 mM or higher, given its high solubility in DMSO). Ensure the powder is completely dissolved by vortexing or brief sonication. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][7]
Q4: What is the maximum final concentration of DMSO that cells can tolerate?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is recommended to keep it at or below 0.1% to minimize off-target effects and cytotoxicity.[1][2][3] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Q5: Can I dissolve this compound directly in PBS or cell culture media?
A5: No, this compound is poorly soluble in aqueous solutions like PBS and cell culture media.[8] It is essential to first prepare a concentrated stock solution in DMSO.
Q6: Why might this compound precipitate in RPMI-1640 or DMEM?
A6: Both RPMI-1640 and DMEM are complex mixtures of salts, amino acids, vitamins, and glucose.[6][9] Precipitation of a hydrophobic compound like this compound can occur due to:
-
High salt concentration: RPMI-1640, in particular, has a high phosphate content which can decrease the solubility of some small molecules.[4][9]
-
pH of the medium: The pH of the media is typically buffered to a physiological range (around 7.2-7.4), which may not be optimal for the solubility of all compounds.
-
Interaction with media components: Certain amino acids or vitamins could potentially interact with the inhibitor.
-
Presence of serum: Fetal Bovine Serum (FBS) is a common supplement that contains a high concentration of proteins, such as albumin, which can bind to small molecules and affect their solubility.[5]
Q7: Are there any specific considerations for using this compound in RPMI-1640?
A7: One study successfully used a selective JAK3 inhibitor in RPMI-1640 medium supplemented with 10% fetal bovine serum to culture peripheral blood mononuclear cells (PBMCs).[10] This suggests that with proper preparation of the stock solution and careful dilution, this compound can be compatible with RPMI-1640.
Experimental Protocols
Protocol 1: General Protocol for Preparing Working Solutions of this compound
-
Prepare a Concentrated Stock Solution:
-
Dissolve this compound (CAS 1443235-95-7) in high-purity, anhydrous DMSO to a concentration of 10 mM.
-
Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Aliquot the stock solution into single-use volumes and store at -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
If a large dilution is required, perform an intermediate dilution of the 10 mM stock solution in DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
-
Prepare the Final Working Solution:
-
Pre-warm your cell culture medium (e.g., RPMI-1640 or DMEM, supplemented as required for your cell line) to 37°C.
-
Calculate the volume of the DMSO stock (or intermediate dilution) needed to achieve your desired final concentration in the total volume of media. Ensure the final DMSO concentration does not exceed 0.5% (ideally ≤0.1%).
-
While gently vortexing or swirling the media, add the calculated volume of the this compound stock solution dropwise.
-
Use the freshly prepared media containing this compound for your experiment immediately.
-
Protocol 2: Cell Viability Assay with a JAK Inhibitor in RPMI-1640
This protocol is adapted from a study using a selective JAK3 inhibitor with Ba/F3 cells.[11]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a dilution series of this compound in your supplemented RPMI-1640 medium from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control (e.g., 0.1%).
-
Add the this compound working solutions or the vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[11]
-
-
Assessing Viability:
-
Determine the relative cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[11]
-
Signaling Pathway and Experimental Logic
Caption: Inhibition of the JAK3-STAT pathway by this compound.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Role of serum and supplements in culture medium k.s | PPTX [slideshare.net]
- 6. abmole.com [abmole.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Jak3-IN-6 Concentration for Cell Culture: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Jak3-IN-6 in cell culture experiments. This guide offers detailed experimental protocols, quantitative data summaries, and visual aids to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective irreversible inhibitor of Janus Kinase 3 (JAK3), a tyrosine kinase crucial for signaling pathways that regulate immune cell development and function.[1][2] JAK3 is primarily expressed in hematopoietic cells and plays a key role in signal transduction for cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[2][3][4] By irreversibly binding to a cysteine residue near the ATP-binding pocket of JAK3, this compound blocks the phosphorylation of downstream STAT proteins, thereby inhibiting the signaling cascade.[1]
Q2: What is a good starting concentration for this compound in my cell line?
A good starting point is to perform a dose-response experiment ranging from low nanomolar to low micromolar concentrations. Based on available data, the IC50 of this compound is 0.15 nM in enzymatic assays.[1] In cellular assays, a concentration range of 1 nM to 10 µM is a reasonable starting point for most cell lines. For example, in PAH-SMCs, no significant cytotoxicity was observed up to 10 µM.[5]
Q3: How do I prepare a stock solution of this compound?
This compound is soluble in DMSO.[1][6] To prepare a stock solution, dissolve the powdered inhibitor in high-quality, anhydrous DMSO to a concentration of 10 mM. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[1] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.1%, to avoid solvent-induced cytotoxicity.[7]
Q4: How long should I incubate my cells with this compound?
The optimal incubation time will depend on the specific cell line and the biological question being addressed. For short-term signaling studies, such as assessing the inhibition of STAT phosphorylation, a pre-incubation time of 1 to 4 hours before cytokine stimulation is often sufficient. For longer-term assays, such as cell proliferation or cytotoxicity assays, incubation times can range from 24 to 72 hours or longer.[3] Since this compound is an irreversible inhibitor, its effects can be long-lasting even after the compound is removed from the medium.[1]
Q5: How can I confirm that this compound is inhibiting the JAK3 pathway in my cells?
The most common method to confirm pathway inhibition is to measure the phosphorylation status of downstream targets, primarily STAT5, by Western blotting.[8] Following treatment with this compound and stimulation with a relevant cytokine (e.g., IL-2 or IL-7), cell lysates can be probed with antibodies specific for phosphorylated STAT5 (pSTAT5) and total STAT5. A reduction in the pSTAT5/total STAT5 ratio indicates successful inhibition of the JAK3 pathway.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak inhibition of JAK3 signaling (e.g., no change in pSTAT5 levels) | - Suboptimal inhibitor concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions.- Incorrect inhibitor preparation or storage: The inhibitor may have degraded due to improper handling.- Short incubation time: The pre-incubation time with the inhibitor before cytokine stimulation may be insufficient.- Cell line insensitivity: The cell line may not rely heavily on the JAK3 pathway for the measured response. | - Perform a dose-response experiment to determine the optimal concentration (see Experimental Protocols).- Prepare fresh stock solutions of this compound in anhydrous DMSO and store them properly.- Increase the pre-incubation time with the inhibitor (e.g., 2-4 hours).- Confirm JAK3 expression in your cell line and its role in the signaling pathway of interest. |
| High levels of cell death or cytotoxicity | - Inhibitor concentration is too high: this compound may exhibit off-target effects or general toxicity at high concentrations.- Prolonged incubation time: Long exposure to the inhibitor, even at lower concentrations, could be detrimental to cell health.- Solvent (DMSO) toxicity: The final concentration of DMSO in the culture medium may be too high. | - Determine the cytotoxic concentration of this compound for your specific cell line using a cytotoxicity assay (see Experimental Protocols).- Reduce the incubation time or perform a time-course experiment.- Ensure the final DMSO concentration in the culture medium does not exceed 0.1%. |
| Variability between experiments | - Inconsistent cell density: The number of cells seeded can affect the effective inhibitor concentration per cell.- Inconsistent inhibitor preparation: Variations in stock solution preparation can lead to different final concentrations.- Passage number of cells: Cell characteristics can change with prolonged culturing. | - Maintain a consistent cell seeding density for all experiments.- Prepare a large batch of inhibitor stock solution and aliquot for single use.- Use cells within a defined passage number range for all experiments. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (Enzymatic) | 0.15 nM | Purified JAK3 enzyme | [1] |
| Selectivity (Enzymatic) | 4300-fold over JAK1 | Purified enzymes | [1] |
| Selectivity (Cellular) | 67-fold (IL-2 vs. IL-6) | Cellular reporter assays | [1] |
| Selectivity (Cellular) | 140-fold (IL-2 vs. EPO/GMCSF) | Cellular reporter assays | [1] |
| Selectivity (PBMCs) | >35-fold (IL-7 vs. IL-6/GMCSF) | Human PBMCs | [1] |
Table 2: Cytotoxicity Data for this compound
| Cell Line | Incubation Time | Concentration | Cell Viability | Reference |
| PAH-SMC | 2 hours | 100 µM | > 90% | [5] |
| PAH-SMC | 48 hours | 10 µM | No comparable toxicity to control | [5] |
| PAH-SMC | 48 hours | 100 µM | ~75% | [5] |
Experimental Protocols
Protocol for Determining the Optimal Concentration of this compound (Dose-Response Curve)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line using a cell viability assay.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (medium with the same final concentration of DMSO as the highest inhibitor concentration).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours).
-
Cell Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to calculate the IC50 value.
Protocol for Assessing JAK3 Pathway Inhibition by Western Blot
This protocol describes how to assess the inhibition of JAK3 signaling by measuring the phosphorylation of STAT5.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Cytokine (e.g., IL-2, IL-7)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-pSTAT5, anti-total STAT5, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells and grow to the desired confluency. Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-4 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) to induce STAT5 phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run them on an SDS-PAGE gel, and transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate it with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate it with the HRP-conjugated secondary antibody. After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the pSTAT5 signal to the total STAT5 signal to determine the extent of inhibition.
Visualizations
Caption: The JAK3-STAT5 signaling pathway and the inhibitory action of this compound.
Caption: A generalized experimental workflow for optimizing this compound concentration.
Caption: A logical troubleshooting guide for common issues with this compound experiments.
References
- 1. Irreversible protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. Kinase inhibitor library screen and IC50 determination [bio-protocol.org]
- 4. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 5. Western Blot Protocol | Proteintech Group [ptglab.com]
- 6. Wortmannin - Wikipedia [en.wikipedia.org]
- 7. Western Blotting Protocols | Life Science Research | Merck [merckmillipore.com]
- 8. mdpi.com [mdpi.com]
Potential off-target effects of Jak3-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Jak3-IN-6, a potent and selective irreversible inhibitor of Janus Kinase 3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and irreversible inhibitor of Janus Associated Kinase 3 (JAK3), with a reported IC50 of 0.15 nM in biochemical assays.[1] It functions as an ATP-competitive inhibitor.[2] Its high selectivity is attributed to its covalent binding mechanism, which targets a unique cysteine residue (Cys909) within the ATP-binding site of JAK3.[3][4] This residue is not present in other JAK family members, which typically have a serine at the analogous position.[4] By forming an irreversible covalent bond, this compound permanently inactivates the kinase, thereby blocking downstream signaling cascades.[1][5]
Q2: How selective is this compound for JAK3 over other JAK family kinases?
A2: this compound is highly selective for JAK3. In enzymatic assays, it has been reported to be approximately 4,300-fold more selective for JAK3 over JAK1.[1] This high degree of selectivity is crucial, as the inhibition of other JAK isoforms is linked to potential side effects; for example, inhibition of JAK2 can interfere with hematopoiesis and lead to anemia or neutropenia.[6] The development of highly selective JAK3 inhibitors aims to provide potent efficacy while minimizing these off-target effects.[7]
Q3: What signaling pathways are affected by this compound?
A3: this compound primarily affects signaling pathways mediated by cytokines that utilize the common gamma chain (γc) receptor subunit.[5][8] JAK3 exclusively pairs with JAK1 to transduce signals for γc cytokines, which include Interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21.[5][9] Inhibition of JAK3 blocks the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins, most notably STAT5.[8][10] This prevents the dimerization and nuclear translocation of STATs, thereby inhibiting the transcription of target genes involved in immune cell development, proliferation, and differentiation.[10][11]
Q4: What are the known or potential off-target effects of this compound?
A4: While this compound is highly selective against other JAK family members, like all small molecule inhibitors, the potential for off-target kinase inhibition exists. Comprehensive kinome screening of similar covalent JAK3 inhibitors has identified potential off-targets. For instance, a screen of a comparable covalent inhibitor ("compound 9") against 456 kinases suggested potential inhibition of fms-related tyrosine kinase 3 (FLT3) and several TEC-family kinases.[12] It is crucial for researchers to consider potential polypharmacology and validate unexpected phenotypes by using multiple inhibitors or genetic approaches.
Troubleshooting Guide
Q5: I am observing significant cell death in my culture after treatment with this compound. What could be the cause?
A5: There are several potential reasons for unexpected cytotoxicity:
-
High Solvent Concentration: this compound is typically dissolved in DMSO. Ensure the final concentration of DMSO in your cell culture medium is low, ideally ≤0.1%, as higher concentrations can be toxic to many cell lines.[11] A vehicle-only control (medium with the same final DMSO concentration) is essential to distinguish solvent toxicity from inhibitor-specific effects.
-
High Inhibitor Concentration: While highly selective, at high concentrations (typically >1-3 µM), the inhibitor may engage off-target kinases that are essential for cell viability.[12] For example, inhibition of the kinase TTK has been reported to decrease cancer cell viability.[12] Perform a dose-response curve to determine the optimal concentration that inhibits JAK3 signaling without causing general toxicity.
-
On-Target Toxicity: The JAK3/STAT5 pathway is critical for the survival and proliferation of certain cell types, particularly IL-2 dependent T-cell lines like Kit225.[10][13] Inhibition of this pathway is expected to suppress proliferation and may induce apoptosis in these cells.
Q6: I am not observing the expected inhibition of STAT5 phosphorylation in my cell-based assay. What should I check?
A6: If you do not see inhibition of downstream signaling (e.g., pSTAT5), consider the following:
-
Irreversible Binding Kinetics: As a covalent inhibitor, this compound exhibits time-dependent inhibition.[5] Unlike reversible inhibitors, its potency increases with pre-incubation time. Ensure you are pre-incubating the cells with this compound for a sufficient duration (e.g., 30-60 minutes) before stimulating with a cytokine.[5]
-
Compound Stability and Handling: Ensure the compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles.[7] Prepare fresh working solutions from a stock for each experiment.
-
Cytokine Stimulation: Confirm that your cytokine (e.g., IL-2, IL-7, IL-15) is active and used at a concentration that elicits a robust pSTAT5 signal in your positive control (stimulated, no inhibitor).[8]
-
Assay Protocol: For intracellular phospho-flow cytometry, ensure that fixation and permeabilization steps are performed correctly, as these are critical for successful antibody staining.[8] For Western blots, ensure efficient protein extraction and transfer.
Q7: How can I experimentally confirm that the observed effects are due to JAK3 inhibition and not JAK1 inhibition?
A7: Since JAK1 and JAK3 form a heterodimer for γc cytokine signaling, distinguishing their individual contributions in these pathways can be challenging.[9] To confirm JAK3 selectivity in a cellular context, you can design experiments using cytokine stimuli that rely on different JAK pairings:
-
JAK1/JAK3-dependent: Use IL-2, IL-7, or IL-15 to stimulate STAT5 phosphorylation.[8] this compound should potently inhibit this.
-
JAK1/JAK2/TYK2-dependent: Use IL-6 to stimulate STAT3 phosphorylation.[9][14] A highly selective JAK3 inhibitor should show very weak or no inhibition in this pathway.
-
JAK2-dependent: Use erythropoietin (EPO) or GM-CSF to stimulate STAT5 phosphorylation.[1][9] this compound should have no effect on this pathway. Comparing the inhibitor's potency across these different stimulation conditions will provide a cellular selectivity profile.
Quantitative Data
The following tables summarize the inhibitory activity of representative, highly selective, covalent JAK3 inhibitors against on-target and potential off-target kinases. This data provides a reference for the expected potency and selectivity profile.
Table 1: On-Target Activity against JAK Family Kinases (Data is representative of highly selective covalent JAK3 inhibitors like RB1 and PF-06651600)[9]
| Kinase | Assay Type | IC50 (nM) | Selectivity Fold (vs. JAK3) |
| JAK3 | Biochemical | 33 - 40 | 1x |
| JAK1 | Biochemical | >5,000 | >125x |
| JAK2 | Biochemical | >5,000 | >125x |
| TYK2 | Biochemical | >5,000 | >125x |
Table 2: Potential Off-Target Kinase Activity (Data derived from kinome profiling of "compound 9", a pyrimidine-based covalent JAK3 inhibitor)[12]
| Potential Off-Target | Assay Type | IC50 (nM) |
| FLT3 | Enzymatic | 13 |
| TTK | Enzymatic | 49 |
| TXK | Enzymatic | 36 |
| BLK | Enzymatic | 157 |
| BTK | Enzymatic | 794 |
| ITK | Enzymatic | 1070 |
Experimental Protocols
Protocol 1: In Vitro Biochemical Kinase Assay
This protocol is based on commercially available assay kits (e.g., ADP-Glo™, Transcreener®) and is designed to measure the direct inhibitory effect of this compound on purified JAK3 enzyme activity.[7][11]
-
Reagent Preparation:
-
Prepare Kinase Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5).
-
Prepare a 2X solution of purified recombinant JAK3 enzyme in Kinase Buffer.
-
Prepare a 2X solution of substrate (e.g., Poly(Glu,Tyr) 4:1) in Kinase Buffer.
-
Prepare a 2X solution of ATP at a concentration near its Kₘ for JAK3.
-
Prepare serial dilutions of this compound in 100% DMSO, then dilute into Kinase Buffer to create 10X final concentrations. The final DMSO concentration in the assay should not exceed 1%.[11]
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of 10X this compound or DMSO vehicle control to appropriate wells.
-
Add 20 µL of Master Mix containing the 2X JAK3 enzyme and 2X substrate.
-
Incubate at room temperature for 60 minutes to allow for covalent bond formation.
-
Initiate the kinase reaction by adding 25 µL of 2X ATP solution to all wells.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions.
-
Measure luminescence or fluorescence on a compatible plate reader.
-
Calculate percent inhibition relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter dose-response curve.
-
Protocol 2: Cell-Based Phospho-STAT5 Flow Cytometry Assay
This protocol details the measurement of JAK3 activity in cells by quantifying the phosphorylation of its downstream target, STAT5, upon cytokine stimulation.[8]
-
Cell Preparation and Starvation:
-
Use an IL-2 dependent T-cell line (e.g., CTLL-2) or freshly isolated PBMCs.
-
Wash cells with PBS and resuspend in cytokine-free culture medium.
-
Incubate cells for at least 4 hours (for PBMCs) to 2 days (for cell lines) at 37°C to allow cytokine signaling to return to baseline.[8]
-
-
Inhibitor Treatment and Cytokine Stimulation:
-
Plate approximately 1-2 x 10⁵ starved cells per well in a 96-well U-bottom plate.
-
Add serial dilutions of this compound (or DMSO vehicle) to the cells and pre-incubate for 60 minutes at 37°C.
-
Prepare a stock of human or mouse IL-2 (or another γc cytokine like IL-7 or IL-15) at 10X the final desired concentration.
-
Stimulate the cells by adding the 10X cytokine stock for 15 minutes at 37°C. Include an unstimulated control.[8]
-
-
Fixation and Permeabilization:
-
Immediately stop stimulation by fixing the cells with 4% paraformaldehyde (PFA) for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells by gently resuspending the pellet in ice-cold 90% methanol and incubating on ice for 10-30 minutes.[8]
-
-
Antibody Staining and Analysis:
-
Wash the cells twice with Stain Buffer (e.g., PBS with 2% FBS).
-
Resuspend cells in a solution containing an anti-phospho-STAT5 (Tyr694) antibody conjugated to a fluorophore (e.g., Alexa Fluor 647).
-
(Optional) Include antibodies for cell surface markers to gate on specific T-cell populations (e.g., CD4, CD8).
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Wash cells twice with Stain Buffer.
-
Resuspend in FACS buffer and acquire data on a flow cytometer.
-
Analyze the median fluorescence intensity (MFI) of the phospho-STAT5 signal within the cell population of interest.
-
Visualizations
Caption: JAK3 signaling pathway and mechanism of inhibition by this compound.
Caption: Experimental workflow for a phospho-STAT5 flow cytometry assay.
References
- 1. Optimization and utilization of the SureFire phospho-STAT5 assay for a cell-based screening campaign - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. Docking and Selectivity Studies of Covalently Bound Janus Kinase 3 Inhibitors [mdpi.com]
- 5. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 9. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the autocrine IL-6–JAK2–STAT3–calprotectin axis as targeted therapy for HR−/HER2+ breast cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Jak3-IN-6
Welcome to the technical support center for Jak3-IN-6. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected results during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not observing the expected inhibition of Jak3 signaling with this compound in my cellular assay. What could be the reason?
A1: Several factors can contribute to a lack of efficacy in a cellular context. Here is a troubleshooting guide to help you identify the potential cause:
Troubleshooting Workflow for Lack of Efficacy
Caption: Troubleshooting workflow for lack of this compound efficacy.
Step 1: Confirm the in vitro activity of this compound.
-
Action: Perform an in vitro kinase assay to confirm that your batch of this compound is active against recombinant Jak3.
-
Rationale: This will rule out any issues with the compound itself (e.g., degradation, incorrect concentration).
Step 2: Optimize your cellular assay conditions.
-
High ATP Concentration: Cellular ATP concentrations (1-5 mM) are much higher than those used in many in vitro kinase assays. This can lead to reduced inhibitor potency for ATP-competitive inhibitors.
-
Cell Permeability: Ensure that this compound is cell-permeable. If not, you will not observe an effect in intact cells.
-
Drug Efflux: Some cell lines express high levels of drug efflux pumps (e.g., P-glycoprotein), which can actively remove the inhibitor from the cell.
Step 3: Verify target engagement in your cells.
-
Action: Perform a Western blot to assess the phosphorylation status of Jak3 (autophosphorylation) and its direct downstream target, STAT5, after treatment with this compound.
-
Rationale: This will confirm that the inhibitor is reaching its target and inhibiting its kinase activity within the cell.
Q2: I am observing unexpected cell death or toxicity at concentrations where I expect to see specific Jak3 inhibition. Why is this happening?
A2: Unexpected toxicity can be due to off-target effects of the inhibitor or the specific cellular context.
Potential Causes of Unexpected Toxicity:
| Cause | Explanation | Suggested Action |
| Off-Target Kinase Inhibition | Even selective inhibitors can affect other kinases, especially at higher concentrations.[1] This could lead to the inhibition of pathways essential for cell survival. | Perform a kinome-wide selectivity screen to identify potential off-targets. Test the inhibitor in a cell line that does not express Jak3 to see if the toxicity persists. |
| Inhibition of Other Jak Family Members | While this compound is designed to be selective, some inhibition of Jak1 or Jak2 may occur, which can have broader effects on cell signaling and survival.[2] | Compare the effects of this compound with a known pan-Jak inhibitor (e.g., tofacitinib) and a more selective Jak1 or Jak2 inhibitor. |
| Cell Line Sensitivity | The genetic background and dependencies of your specific cell line may make it particularly sensitive to the inhibition of pathways downstream of Jak3 or any off-target kinases. | Test this compound on a panel of different cell lines to assess for cell-type-specific toxicity. |
Q3: I see an increase in the phosphorylation of other signaling proteins after treating with this compound. Is this expected?
A3: This phenomenon, known as paradoxical pathway activation, can occur with some kinase inhibitors.
Jak3 Signaling Pathway and Potential for Crosstalk
References
Addressing variability in Jak3-IN-6 experimental outcomes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential variability in experimental outcomes when using Jak3-IN-6, a potent and selective irreversible inhibitor of Janus Associated Kinase 3 (JAK3).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and irreversible inhibitor of JAK3. It specifically targets a unique cysteine residue (Cys909) in the ATP-binding site of JAK3, leading to the formation of a covalent bond. This irreversible binding permanently inactivates the kinase, thereby blocking its downstream signaling pathways.
Q2: What is the selectivity profile of this compound?
A2: this compound is highly selective for JAK3 over other members of the JAK family (JAK1, JAK2, and TYK2). This selectivity is attributed to the unique cysteine residue in the JAK3 active site that is not present in the other JAK family members. However, at high concentrations, the potential for off-target effects on other kinases that also possess a reactive cysteine in a structurally analogous position should be considered.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound. Store the stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium immediately before use.
Q4: What are the common downstream effects of JAK3 inhibition by this compound?
A4: JAK3 is crucial for signaling downstream of common gamma chain (γc) cytokine receptors, including those for IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. Inhibition of JAK3 by this compound typically leads to a reduction in the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). This, in turn, can affect T-cell proliferation, differentiation, and survival.[1][2][3]
Troubleshooting Guide
Issue 1: Suboptimal or No Inhibition of JAK3 Activity
| Possible Cause | Recommended Solution |
| Degradation of this compound | Prepare fresh stock solutions of this compound in anhydrous DMSO. Avoid repeated freeze-thaw cycles by storing in single-use aliquots. Consider testing the stability of this compound in your specific cell culture medium over the time course of your experiment, as some media components can degrade the compound.[4] |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental conditions. The IC50 can vary between different cell types and assay formats. |
| Cell Permeability Issues | While this compound is cell-permeable, ensure that the incubation time is sufficient for the inhibitor to reach its intracellular target. A time-course experiment can help determine the optimal incubation period. |
| High Cell Density | High cell densities can lead to increased metabolism or sequestration of the inhibitor, reducing its effective concentration. Optimize cell seeding density to ensure consistent and reproducible results. |
| Presence of Serum Proteins | Components in fetal bovine serum (FBS) can bind to small molecule inhibitors and reduce their bioavailability. If you observe reduced potency in the presence of serum, consider reducing the serum concentration or using a serum-free medium for the duration of the inhibitor treatment, if compatible with your cells. |
| Lot-to-Lot Variability | If you suspect variability between different batches of this compound, it is advisable to test each new lot for its potency and efficacy in a standardized assay before use in critical experiments. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Recommended Solution |
| Excessive Inhibitor Concentration | High concentrations of this compound may lead to off-target effects. Use the lowest effective concentration that achieves the desired level of JAK3 inhibition. A thorough dose-response analysis is crucial. |
| Non-specific Binding | Ensure proper blocking steps in your assays (e.g., Western blotting, ELISA) to minimize non-specific antibody binding. Use appropriate isotype controls for flow cytometry experiments. |
| Cellular Stress Response | High concentrations of DMSO or the inhibitor itself can induce cellular stress, leading to non-specific changes in signaling pathways. Ensure your vehicle control (DMSO) concentration is consistent across all experimental conditions and is at a non-toxic level (typically ≤ 0.1%). |
| Paradoxical Signaling | In some instances, kinase inhibitors can lead to paradoxical activation of signaling pathways.[5] This can be concentration-dependent. If you observe unexpected increases in downstream signaling, investigate a wider range of inhibitor concentrations and time points. |
Issue 3: Inconsistent Results in Cellular Assays
| Possible Cause | Recommended Solution |
| Variability in Cell Health and Passage Number | Use cells that are in a consistent growth phase (logarithmic phase) and within a defined passage number range. Cells at high passage numbers can exhibit altered signaling responses. |
| Inconsistent Stimulation Conditions | If your experiment involves cytokine stimulation, ensure that the concentration and timing of the stimulus are consistent across all experiments. The timing of inhibitor addition relative to stimulation is also critical. |
| Assay-Specific Variability | Different assay formats (e.g., cell viability assays like MTT vs. WST-8) can yield different results. Understand the principle of your chosen assay and its limitations. For example, some viability assays can be affected by the metabolic state of the cells.[6] |
| Time-Dependent Effects of Irreversible Inhibition | As this compound is an irreversible inhibitor, the duration of treatment will significantly impact the observed effect. A time-course experiment is essential to characterize the kinetics of inhibition in your system. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other JAK Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | JAK3 | 0.15 | Enzymatic | [Vendor Data] |
| Tofacitinib | JAK1/JAK3 | 112 (JAK1), 1 (JAK3) | Enzymatic | [7] |
| Ruxolitinib | JAK1/JAK2 | 3.3 (JAK1), 2.8 (JAK2) | Enzymatic | [Vendor Data] |
| Decernotinib | JAK3 | - | - | [8] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration in enzymatic assays and the cell line used in cellular assays.
Experimental Protocols
Protocol 1: Western Blotting for Phospho-STAT5 (pSTAT5)
This protocol describes the detection of phosphorylated STAT5, a key downstream target of JAK3, in response to cytokine stimulation and inhibition by this compound.
Materials:
-
Cell line of interest (e.g., human T-cells)
-
Complete cell culture medium
-
This compound
-
Cytokine (e.g., IL-2)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT5 (Tyr694) (1:1000 dilution), Rabbit anti-STAT5 (total) (1:1000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. The next day, pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-2) for 15-30 minutes. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pSTAT5 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate and acquire the image using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the antibody against total STAT5 to confirm equal protein loading.
-
Protocol 2: Cell Viability Assay (WST-8)
This protocol measures cell viability and proliferation in response to treatment with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
WST-8 reagent (e.g., CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours.
-
Inhibitor Treatment: Add 10 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM) to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
WST-8 Addition: Add 10 µL of WST-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: JAK3 Signaling Pathway and the Point of Inhibition by this compound.
References
- 1. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluating STAT5 Phosphorylation as a Mean to Assess T Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crucial Role of Jak3 in Negative Selection of Self-reactive T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nucleusbiologics.com [nucleusbiologics.com]
- 5. Application of JAK inhibitors in paradoxical reaction through immune-related dermatoses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of JAK1, 2/STAT3 Signaling Induces Apoptosis, Cell Cycle Arrest, and Reduces Tumor Cell Invasion in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Jak3-IN-6 Vehicle Control for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of vehicle controls for Jak3-IN-6 in in vivo experiments. The following information addresses common challenges and questions related to formulation, administration, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it crucial for my this compound in vivo study?
A1: A vehicle control is a formulation containing all the components of the drug formulation except for the active pharmaceutical ingredient (API), in this case, this compound. It is essential to distinguish the physiological effects of the drug from those of the delivery vehicle. Many vehicles, especially those used to dissolve poorly water-soluble compounds like this compound, can have their own biological effects.
Q2: this compound is highly soluble in DMSO. Can I use 100% DMSO as a vehicle for my in vivo experiment?
A2: While this compound shows high solubility in DMSO, using 100% DMSO for in vivo studies is generally not recommended.[1] High concentrations of DMSO can cause local irritation, and systemic toxicity, and may have anti-inflammatory and neurotoxic effects, which could confound your experimental results.[1][2] It is best practice to use the lowest possible concentration of DMSO in a co-solvent formulation.
Q3: What are some recommended vehicle formulations for poorly water-soluble kinase inhibitors like this compound for oral administration?
A3: Commonly used vehicles for oral administration of poorly soluble compounds include multi-component systems. A typical approach is to first dissolve the compound in a small amount of an organic solvent like DMSO and then dilute it in a suspension or emulsion-forming vehicle. Some common formulations are:
-
Aqueous suspensions: Using suspending agents like carboxymethylcellulose (CMC) or hydroxypropyl methylcellulose (HPMC) in water or saline.[3][4]
-
Co-solvent systems: Combinations of DMSO, polyethylene glycol (e.g., PEG400), and water or a buffer.[5][6]
-
Lipid-based formulations: For highly lipophilic compounds, oils such as corn oil or sesame oil can be used.[7]
-
Surfactant-based formulations: Addition of surfactants like Tween 80 can improve solubility and stability.[8][9]
Q4: How should I prepare a stock solution of this compound and store it?
A4: this compound is highly soluble in DMSO (≥ 60 mg/mL).[10] It is recommended to prepare a high-concentration stock solution in DMSO. For storage, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in the final vehicle formulation. | The compound has low solubility in the aqueous component of the vehicle. | - Increase the proportion of the co-solvent (e.g., PEG400).- Add a surfactant (e.g., Tween 80) to the formulation.- Prepare a suspension instead of a solution using a suspending agent like CMC.- Gently warm the solution or use sonication to aid dissolution, but be mindful of compound stability. |
| Difficulty in administering the vehicle due to high viscosity. | High concentration of suspending agents (e.g., CMC) or co-solvents (e.g., PEG400). | - Reduce the concentration of the viscous component.- Select a lower viscosity grade of the excipient.- Ensure the formulation is at room temperature before administration. |
| Animal distress or adverse reactions after vehicle administration. | The vehicle itself may have physiological effects or cause irritation. | - Reduce the concentration of organic solvents like DMSO.- Consider an alternative, more biocompatible vehicle.- Ensure the pH and osmolality of the vehicle are within a physiologically acceptable range.- Refine the administration technique to minimize stress and potential for injury. |
| High variability in experimental results between animals in the control group. | Inconsistent vehicle preparation or administration. | - Ensure the vehicle is homogenous (especially for suspensions) before each administration by vortexing or stirring.- Standardize the administration procedure (e.g., gavage technique, volume, and speed of delivery).- Ensure accurate dosing based on the most recent body weight of each animal. |
| The vehicle control group shows unexpected physiological changes. | The vehicle components have inherent biological activity. | - Conduct a thorough literature search on the potential effects of the chosen vehicle components.- Run a pilot study with the vehicle alone to characterize its physiological effects in your specific experimental model.- If significant effects are observed, a different vehicle formulation should be considered. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Weight | 350.37 g/mol | [10] |
| Formula | C19H18N4O3 | [10] |
| CAS Number | 1443235-95-7 | [10] |
| Solubility | DMSO: ≥ 60 mg/mL | [10] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [10] |
| Storage (in DMSO) | -80°C for 6 months; -20°C for 1 month | [10] |
Table 2: Properties of Common Vehicle Components for In Vivo Studies
| Component | Type | Key Properties & Considerations |
| DMSO (Dimethyl sulfoxide) | Organic Solvent | Excellent solubilizing agent. Can have anti-inflammatory and analgesic effects. Potential for toxicity at high concentrations.[1][2][11] |
| PEG400 (Polyethylene glycol 400) | Co-solvent | Water-miscible and generally has low toxicity. Can improve the solubility of poorly water-soluble drugs.[1][11][12] |
| Tween 80 (Polysorbate 80) | Surfactant | Non-ionic surfactant used to increase solubility and stability of formulations. Can be used in both aqueous and lipid-based vehicles.[4][8][9] |
| CMC (Carboxymethylcellulose) | Suspending Agent | Used to create uniform aqueous suspensions. Available in different viscosity grades. Generally considered safe for oral administration.[3] |
| Corn Oil | Lipid Vehicle | Used for highly lipophilic compounds. Administered orally. Can influence the absorption of the compound.[7][8] |
Experimental Protocols
Protocol: Preparation and Administration of a this compound Vehicle Control (Example Formulation: 5% DMSO, 40% PEG400, 55% Saline)
Materials:
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 400 (PEG400), sterile
-
Sterile saline (0.9% NaCl)
-
Sterile, conical tubes
-
Vortex mixer
-
Animal scale
-
Oral gavage needles (size-appropriate for the animal model)
-
Syringes
Procedure:
-
Calculate Required Volumes: Determine the total volume of the vehicle needed for the experiment based on the number of animals, the dose volume (e.g., 10 mL/kg), and the body weight of the animals.
-
Prepare the Vehicle:
-
In a sterile conical tube, add 5% of the total volume as DMSO.
-
Add 40% of the total volume as PEG400 to the DMSO.
-
Vortex the mixture thoroughly until a clear, homogenous solution is formed.
-
Slowly add 55% of the total volume as sterile saline to the DMSO/PEG400 mixture while vortexing.
-
Continue to vortex until the final solution is clear and uniform.
-
-
Animal Preparation:
-
Oral Gavage Administration:
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, from the mouth to the last rib.[13][15]
-
Draw the calculated volume of the vehicle control into the syringe.
-
Gently insert the gavage needle into the animal's mouth, passing it along the roof of the mouth and down the esophagus. The needle should pass without resistance.[14] Do not force the needle.
-
Slowly administer the vehicle over 2-3 seconds.[13]
-
Gently remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing.[13]
-
Continue to monitor the animals as per your approved animal care protocol.
-
Mandatory Visualizations
Caption: JAK3-STAT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for in vivo vehicle control administration.
Caption: Troubleshooting decision tree for vehicle control issues.
References
- 1. Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms: taking berberine as an example - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 9005-65-6 CAS | TWEEN-80 | Laboratory Chemicals | Article No. 06420 [lobachemie.com]
- 5. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biolchem.huji.ac.il [biolchem.huji.ac.il]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. Polyethylene Glycol 400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. PEG 400 - Wikipedia [en.wikipedia.org]
- 12. JAK3 Inhibitor VI [sigmaaldrich.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. glpbio.com [glpbio.com]
- 15. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of Jak3-IN-6 in DMSO
Welcome to the technical support center for Jak3-IN-6. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and use of this compound, with a specific focus on its long-term stability in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a stock solution of this compound?
A1: We recommend dissolving this compound powder in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[1][2] Ensure the DMSO is fresh and has not absorbed moisture, as water can affect compound solubility and stability.[1][2] For initial solubilization, you may need to vortex or sonicate the solution to ensure the compound is fully dissolved.[3]
Q2: What is the recommended storage condition for this compound stock solutions in DMSO?
A2: For long-term storage, this compound stock solutions in DMSO should be aliquoted into smaller, single-use volumes and stored at -80°C for up to six months or -20°C for up to one month.[4] This practice minimizes the number of freeze-thaw cycles, which can impact compound stability.[4][5][6][7]
Q3: How many times can I freeze and thaw my this compound DMSO stock solution?
A3: It is best to avoid repeated freeze-thaw cycles.[4] While some studies on various compounds have shown no significant loss after several cycles (e.g., up to 11), it is a best practice to aliquot stock solutions to minimize this potential cause of degradation.[5][6][7] For critical experiments, using a fresh aliquot is always recommended.
Q4: Does the presence of water in DMSO affect the stability of this compound?
A4: While specific data for this compound is not available, general studies on small molecules in DMSO indicate that water can be a more significant factor in compound degradation than oxygen.[5][6][8] DMSO is hygroscopic and readily absorbs atmospheric moisture.[9] Therefore, using anhydrous DMSO and proper storage techniques to minimize water absorption is crucial.
Q5: At what concentration of DMSO might I see cytotoxic effects in my cell-based assays?
A5: To avoid cellular toxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, and preferably below 0.1%.[2][3] It is essential to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound upon dilution in aqueous buffer/media. | The compound's solubility limit has been exceeded in the aqueous solution. | - Make initial serial dilutions in DMSO before the final dilution into the aqueous medium.[1]- Ensure the final concentration of the compound in the aqueous medium is within its solubility limits.- Mild sonication after dilution may help to redissolve the compound.[1] |
| Inconsistent or lower-than-expected activity in cellular assays. | 1. Compound Degradation: The stock solution may have degraded due to improper storage (e.g., extended storage at -20°C, multiple freeze-thaw cycles, moisture contamination).2. Inaccurate Concentration: The initial powder may not have been fully dissolved, or there may have been errors in dilution calculations. | 1. Verify Stability: Use a fresh aliquot of your stock solution. If the problem persists, prepare a fresh stock solution from powder.2. Confirm Concentration: Ensure the compound is fully dissolved in the stock solution. Review all dilution calculations. Consider performing a quality control check of the stock solution concentration via HPLC-UV. |
| High background or off-target effects observed. | 1. High Compound Concentration: Using the inhibitor at concentrations significantly above its IC50 can lead to non-specific effects.[10]2. DMSO Toxicity: The final DMSO concentration in the assay may be too high. | 1. Perform a Dose-Response Curve: Determine the optimal working concentration that effectively inhibits Jak3 without causing off-target effects.2. Check DMSO Concentration: Ensure the final DMSO concentration is below 0.5%. Always include a vehicle control.[3] |
| Variability between experiments. | 1. Inconsistent Aliquot Handling: Differences in thawing procedures or time at room temperature before use.2. Stock Solution Age: Using aliquots from different stock preparations or of different ages. | 1. Standardize Protocol: Thaw aliquots consistently (e.g., at room temperature) and use them promptly. Avoid leaving solutions at room temperature for extended periods.2. Use Same Batch: For a series of related experiments, use aliquots from the same stock solution batch to ensure consistency. |
Stability of Small Molecules in DMSO (General Data)
While specific long-term stability data for this compound in DMSO is not publicly available, general studies on large compound libraries provide valuable insights.
| Storage Condition | Duration | Observation |
| -80°C in DMSO | 6 months | Generally considered a reliable condition for preserving the integrity of most small molecules.[4] |
| -20°C in DMSO | > 1 month | Efficacy should be re-examined if stored for longer than one month.[4] |
| -20°C in DMSO | 20 years | A long-term study showed that after 20 years, over 85% of a diverse compound collection remained suitable for screening.[9] |
| 4°C in DMSO/water (90/10) | 2 years | A study demonstrated that 85% of compounds were stable under these conditions.[11] |
| 40°C in DMSO | 15 weeks | An accelerated stability study showed that most compounds are stable under these stressful conditions.[6][8] |
Note: These are general guidelines. The stability of a specific compound can vary based on its chemical structure.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Add the appropriate volume of anhydrous, high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into single-use, low-retention tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessing the Stability of this compound in DMSO
This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to assess the purity and concentration of this compound over time.
-
Time-Zero Analysis (T=0):
-
Prepare a fresh stock solution of this compound in DMSO as described in Protocol 1.
-
Immediately take an aliquot for T=0 analysis.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Analyze the sample by HPLC with UV detection at a wavelength appropriate for this compound.
-
Record the peak area and retention time. This will serve as the baseline for purity and concentration.
-
-
Sample Storage:
-
Store the remaining aliquots under the desired test conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare and analyze the sample by HPLC under the same conditions as the T=0 sample.
-
-
Data Analysis:
-
Compare the peak area of the this compound peak at each time point to the T=0 peak area. A decrease in peak area suggests degradation.
-
Monitor for the appearance of new peaks, which would indicate the formation of degradation products.
-
Calculate the percentage purity at each time point: (Peak Area of this compound / Total Peak Area of all peaks) x 100.
-
Visualizations
Caption: Jak3 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing the stability of this compound in DMSO.
References
- 1. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. caymanchem.com [caymanchem.com]
- 11. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative In Vitro Analysis of Tofacitinib and Selective JAK3 Inhibitors
In the landscape of targeted immunomodulatory therapies, inhibitors of the Janus kinase (JAK) family have emerged as a pivotal class of drugs. This guide provides a detailed in vitro comparison of tofacitinib, a pan-JAK inhibitor, with a focus on its activity against JAK3, and discusses the characteristics of highly selective JAK3 inhibitors based on available research data. This document is intended for researchers, scientists, and drug development professionals.
Introduction to JAK Kinases and Tofacitinib
The Janus kinase family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a crucial role in cytokine signaling.[1][2] The JAK-STAT signaling pathway is fundamental for the regulation of immune responses, and its dysregulation is implicated in various autoimmune and inflammatory diseases.[3] Tofacitinib (formerly CP-690,550) was initially developed as a selective JAK3 inhibitor but was later found to inhibit JAK1 and JAK2 as well, positioning it as a pan-JAK inhibitor.[4] Its approval for the treatment of rheumatoid arthritis marked a significant advancement in oral therapies for autoimmune disorders.[3]
Tofacitinib: In Vitro Activity and Selectivity
Tofacitinib's inhibitory activity has been characterized in numerous in vitro studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against different JAK isoforms.
Table 1: In Vitro Inhibitory Activity of Tofacitinib against JAK Family Kinases
| Kinase Target | IC50 (nM) |
| JAK1 | 112 |
| JAK2 | 20 |
| JAK3 | 1 |
Data compiled from multiple sources.
As indicated in the table, tofacitinib exhibits the highest potency against JAK3, with significantly lower, yet pharmacologically relevant, activity against JAK1 and JAK2. This broader activity profile contributes to its therapeutic efficacy but may also be associated with off-target effects.
The Quest for Selective JAK3 Inhibition
The rationale for developing highly selective JAK3 inhibitors stems from its restricted expression in hematopoietic cells and its critical role in signaling for cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[4] Targeting JAK3 specifically is hypothesized to provide effective immunosuppression with a more favorable safety profile by sparing the functions of other JAK isoforms that are more broadly expressed.
While a direct comparison with a compound specifically named "Jak3-IN-6" is not possible due to the lack of available data in the public domain, the following table presents data for a representative selective JAK3 inhibitor to illustrate the contrast in selectivity with tofacitinib.
Table 2: Comparative Selectivity Profile
| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Fold Selectivity (JAK1/JAK3) | Fold Selectivity (JAK2/JAK3) |
| Tofacitinib | 112 | 20 | 1 | 112 | 20 |
| Compound 12* | >1000 | >1000 | 1.7 | >588 | >588 |
Compound 12 is a 4-phenyl-pyrimidine derivative reported as a novel and selective JAK3 inhibitor.[5]
This comparison highlights the significant difference in selectivity. While tofacitinib has a clear preference for JAK3, it still potently inhibits JAK1 and JAK2. In contrast, highly selective inhibitors like Compound 12 demonstrate minimal activity against other JAK isoforms at concentrations where JAK3 is strongly inhibited.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK-STAT signaling pathway and a typical experimental workflow for an in vitro kinase assay.
The diagram above illustrates the canonical JAK-STAT signaling cascade initiated by cytokine binding to its receptor, leading to JAK activation, STAT phosphorylation, dimerization, and subsequent gene transcription in the nucleus. JAK inhibitors act by blocking the phosphorylation step.
This workflow outlines the key steps in a typical in vitro kinase assay used to determine the IC50 values of inhibitors. The process involves incubating the kinase with its substrate and ATP in the presence of varying concentrations of the inhibitor, followed by detection of the phosphorylated product.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol is a generalized representation based on common methodologies for determining JAK inhibition.
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).
-
Dilute recombinant human JAK1, JAK2, or JAK3 enzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of a suitable substrate (e.g., a poly-Glu-Tyr peptide) and ATP at a concentration close to its Km for the specific JAK enzyme.
-
Prepare serial dilutions of the test inhibitor (e.g., tofacitinib) in DMSO, followed by dilution in the reaction buffer.
-
-
Kinase Reaction:
-
Add the diluted enzyme to the wells of a microtiter plate.
-
Add the inhibitor dilutions to the respective wells.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate. The detection method can vary, for example:
-
ELISA-based: Use a phosphotyrosine-specific antibody conjugated to a reporter enzyme (e.g., HRP) and a corresponding substrate to generate a colorimetric or chemiluminescent signal.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Use a europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin that binds to a biotinylated substrate. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.
-
Radiometric Assay: Use [γ-³³P]ATP and measure the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Subtract the background signal (no enzyme control) from all data points.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (e.g., DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
Tofacitinib is a potent inhibitor of JAK3, but also exhibits significant activity against JAK1 and JAK2. This pan-JAK inhibitory profile is central to its therapeutic effect but also presents challenges in terms of selectivity-related side effects. The development of highly selective JAK3 inhibitors represents a promising strategy to achieve targeted immunosuppression with a potentially improved safety profile. While direct comparative data for "this compound" is unavailable, the principles of in vitro comparison and the methodologies outlined here provide a framework for evaluating the potency and selectivity of any novel JAK inhibitor. Researchers in the field are encouraged to utilize these standardized assays to generate robust and comparable data that will aid in the development of next-generation immunomodulatory therapies.
References
- 1. 6-Bromoindirubin-3'-oxime inhibits JAK/STAT3 signaling and induces apoptosis of human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mdpi.com [mdpi.com]
- 4. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Unveiling the Selectivity of Jak3-IN-6: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the selectivity profile of Jak3-IN--6, a potent and irreversible inhibitor of Janus Associated Kinase 3 (JAK3). Designed for researchers, scientists, and drug development professionals, this document offers a detailed comparison of Jak3-IN-6's inhibitory activity across the Janus kinase (JAK) family, supported by available experimental data.
Selectivity Profile of this compound Across the JAK Family
This compound has demonstrated marked selectivity for JAK3 over other members of the JAK family, which includes JAK1, JAK2, and Tyrosine Kinase 2 (TYK2). This selectivity is crucial for minimizing off-target effects and developing targeted therapies for autoimmune diseases and cancer, where JAK3 signaling plays a pivotal role.
The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), with a lower value indicating greater potency. Based on available data, this compound exhibits a remarkable IC50 of 0.15 nM against JAK3. In enzymatic assays, it has been shown to be 4,300-fold more selective for JAK3 over JAK1 .
| Kinase | IC50 (nM) | Selectivity Fold vs. JAK3 |
| JAK3 | 0.15 | 1 |
| JAK1 | 645 (calculated) | 4300 |
| JAK2 | Data not available | - |
| TYK2 | Data not available | - |
In cellular reporter assays, this compound has shown a 67-fold selectivity for the IL-2 pathway (JAK1/JAK3) versus the IL-6 pathway (JAK1/JAK2/TYK2) and a 140-fold selectivity when comparing the IL-2 pathway to the EPO or GM-CSF pathways (JAK2). Furthermore, in human peripheral blood mononuclear cell (PBMC) assays, it demonstrated over 35-fold selectivity for the IL-7 pathway (JAK1/JAK3) compared to the IL-6 or GM-CSF pathways.
Experimental Methodologies
The determination of IC50 values for kinase inhibitors is typically performed using in vitro biochemical assays. While the specific protocol used for generating the this compound data is not publicly detailed, a representative methodology based on established kinase assay platforms like Homogeneous Time Resolved Fluorescence (HTRF), ADP-Glo™, or LanthaScreen™ is described below.
Representative Biochemical Kinase Assay Protocol for IC50 Determination
This protocol outlines a general procedure for assessing the inhibitory activity of a compound against a specific kinase.
1. Reagents and Materials:
-
Recombinant human JAK family kinases (JAK1, JAK2, JAK3, TYK2)
-
Kinase substrate (e.g., a biotinylated peptide)
-
Adenosine triphosphate (ATP)
-
This compound (or other test inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagents (e.g., Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin for HTRF)
-
384-well assay plates
-
Plate reader capable of detecting the assay signal (e.g., HTRF-compatible reader)
2. Assay Procedure:
-
Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.
-
Reaction Mixture Preparation: The kinase, substrate, and assay buffer are combined to form a reaction mixture.
-
Incubation: The reaction mixture is added to the wells of the 384-well plate containing the diluted inhibitor.
-
Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The final ATP concentration is typically close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Reaction Incubation: The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection: The reaction is stopped, and the detection reagents are added. For an HTRF assay, this would involve adding a solution containing EDTA to chelate Mg2+ and stop the enzymatic reaction, along with the Europium-labeled antibody and Streptavidin-Allophycocyanin.
-
Signal Measurement: After another incubation period to allow for the detection reagents to bind, the plate is read on a compatible plate reader. The HTRF signal is measured as the ratio of the fluorescence emission at two different wavelengths.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
JAK-STAT Signaling Pathway and Inhibition by this compound
The Janus kinases are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors, playing a key role in immunity, inflammation, and hematopoiesis. JAK3 is unique in its primary association with the common gamma chain (γc) of cytokine receptors, which are essential for the function of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21).
A Comparative Guide: Selective JAK3 Inhibition vs. Pan-JAK Inhibition in Immunological Assays
For Researchers, Scientists, and Drug Development Professionals
The Janus kinase (JAK) family of enzymes, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling and have emerged as key therapeutic targets for a range of autoimmune and inflammatory diseases. While first-generation pan-JAK inhibitors have demonstrated clinical efficacy, their broad-spectrum activity can lead to off-target effects. This has spurred the development of next-generation, selective JAK inhibitors. This guide provides an objective comparison of a representative highly selective JAK3 inhibitor, Z583, against established pan-JAK inhibitors, with a focus on their performance in key immunological assays.
Data Presentation: Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) values of the selective JAK3 inhibitor Z583 and several pan-JAK inhibitors against the four JAK isoforms. This data provides a clear quantitative comparison of their respective potencies and selectivities.
Table 1: IC50 Values (nM) of a Selective JAK3 Inhibitor
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | JAK1/JAK3 Selectivity Ratio | JAK2/JAK3 Selectivity Ratio |
| Z583 | >10,000 | >10,000 | 0.1 | >10,000 | >100,000 | >100,000 |
Data for Z583 is based on a biochemical assay with 1.43 µM ATP.[1]
Table 2: IC50 Values (nM) of Pan-JAK Inhibitors
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 |
| Tofacitinib | 112 | 20 | 1 | - |
| Baricitinib | 5.9 | 5.7 | >400 | 53 |
| Ruxolitinib | 3.3 | 2.8 | 323 | 19 |
| Peficitinib | 3.9 | 5.0 | 0.71 | 4.8 |
Data for Tofacitinib, Baricitinib, Ruxolitinib, and Peficitinib are compiled from various enzymatic and cellular assays.[2][3][4][5][6]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Kinase Inhibition Assay (for IC50 determination)
This assay quantifies the potency of an inhibitor against a specific kinase.
-
Reagents and Materials: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes; ATP; appropriate peptide substrate; kinase buffer; test compounds (e.g., Z583, pan-JAK inhibitors) at various concentrations; detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
The JAK enzyme is incubated with a serially diluted test compound in a kinase buffer.
-
The kinase reaction is initiated by adding a mixture of the peptide substrate and ATP. The ATP concentration is typically set at the Michaelis constant (Km) for each respective enzyme to ensure accurate IC50 determination.[1]
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 60 minutes at 30°C).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured using a detection reagent and a luminometer.
-
IC50 values are calculated by plotting the percent inhibition of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Phosphorylated STAT (pSTAT) Signaling Assay in Human PBMCs
This cellular assay measures the ability of an inhibitor to block cytokine-induced signaling downstream of JAK activation.
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Procedure:
-
PBMCs are pre-incubated with various concentrations of the test inhibitor (e.g., Z583, pan-JAK inhibitors) for a specified duration (e.g., 1 hour).
-
Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway. For example:
-
JAK3/JAK1 signaling: IL-2, IL-4, IL-7, IL-15, or IL-21 to induce STAT5 or STAT6 phosphorylation.[1]
-
JAK1/JAK2 signaling: IFN-γ to induce STAT1 phosphorylation.[3]
-
JAK2/JAK2 signaling: GM-CSF to induce STAT5 phosphorylation.[3]
-
JAK1/TYK2 signaling: IL-10 or IFN-α to induce STAT3 or STAT1 phosphorylation, respectively.[3]
-
-
Following stimulation, the cells are fixed and permeabilized.
-
The cells are then stained with fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT5, anti-pSTAT3).
-
The levels of pSTAT are quantified using flow cytometry.
-
The percentage of inhibition of STAT phosphorylation is calculated relative to cytokine-stimulated cells without an inhibitor.
-
Cytokine Release Assay
This assay assesses the impact of JAK inhibitors on the production and release of cytokines from immune cells.
-
Cell Culture: Human PBMCs or whole blood from healthy donors are used.[7][8]
-
Procedure:
-
The cells are incubated with the test compounds at various concentrations.
-
The cells are then stimulated with an immune activator, such as lipopolysaccharide (LPS) or anti-CD3/anti-CD28 antibodies, to induce cytokine production.[9][10]
-
The cell culture supernatants are collected after a defined incubation period (e.g., 24-48 hours).[10]
-
The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-10) in the supernatants are measured using a multiplex immunoassay, such as a Luminex assay or ELISA.[7][11]
-
The effect of the inhibitors on cytokine production is determined by comparing the cytokine levels in treated samples to those in untreated, stimulated controls.
-
Mandatory Visualizations
JAK-STAT Signaling Pathway
Caption: The canonical JAK-STAT signaling pathway initiated by cytokine binding.
Experimental Workflow: pSTAT Assay
References
- 1. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. JAK inhibition as a therapeutic strategy for immune and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | JAK inhibitors: an evidence-based choice of the most appropriate molecule [frontiersin.org]
- 6. Comparative Efficacy of JAK Inhibitors for Moderate-To-Severe Rheumatoid Arthritis: A Network Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 9. Selective Inhibitors of Janus Kinase 3 Modify Responses to Lipopolysaccharides by Increasing the Interleukin-10-to-Tumor Necrosis Factor α Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 10. criver.com [criver.com]
- 11. jitc.bmj.com [jitc.bmj.com]
Comparative Analysis of Jak3-IN-6 Cross-reactivity with other Kinases
This guide provides a detailed comparison of the kinase selectivity profile of the Janus kinase 3 (Jak3) inhibitor, Jak3-IN-6, against other kinases. The data presented here is crucial for researchers and drug development professionals to understand the inhibitor's specificity and potential off-target effects.
Kinase Selectivity Profile of this compound
The selectivity of a kinase inhibitor is a critical factor in its development as a therapeutic agent. High selectivity for the intended target, Jak3, over other kinases, particularly other members of the JAK family (Jak1, Jak2, and Tyk2), is desirable to minimize off-target effects and associated toxicities. The following table summarizes the inhibitory activity of this compound and other representative JAK inhibitors against the JAK family kinases.
| Kinase | This compound (IC50, nM) | Tofacitinib (IC50, nM) | Ritlecitinib (PF-06651600) (IC50, nM) |
| Jak3 | 0.1 | 1 | 33.1 |
| Jak1 | >10,000 | 112 | >10,000 |
| Jak2 | >10,000 | 20 | >10,000 |
| Tyk2 | >10,000 | - | >10,000 |
| Table 1: Comparative IC50 values of this compound and other JAK inhibitors against JAK family kinases. Data for this compound (referred to as Z583 in the source) and Ritlecitinib were obtained from biochemical assays performed at 1 mM ATP concentration.[1] Tofacitinib data is also from biochemical assays.[2] |
Beyond the JAK family, the cross-reactivity of this compound was assessed against a broader panel of human kinases. While exhibiting high selectivity for Jak3, some affinity for other kinase families, such as the TEC family, was noted.
| Kinase Family | Representative Kinases | This compound Binding Affinity |
| TEC Family | BTK, ITK, TEC, BMX, TXK | Shows some affinity |
| Table 2: Cross-reactivity profile of this compound against other kinase families. The inhibitor showed some binding affinity to members of the TEC kinase family in a KINOMEscan assay.[1] |
Experimental Protocols
The data presented in this guide were generated using established in vitro biochemical kinase inhibition assays. The following is a representative protocol for such an assay.
Biochemical Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the kinase (e.g., Jak3), a biotinylated substrate peptide, and ATP in a kinase assay buffer. The ATP concentration is typically set at or near the Michaelis constant (Km) or at a higher concentration (e.g., 1 mM) to simulate physiological conditions.[1]
-
Compound Incubation : The test compound (e.g., this compound) at various concentrations is added to the reaction mixture. A DMSO control (no inhibitor) is also included.
-
Kinase Reaction : The enzymatic reaction is initiated and allowed to proceed for a defined period at a controlled temperature. The kinase phosphorylates the substrate peptide.
-
Detection : The reaction is stopped, and detection reagents are added. These typically include a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.
-
Signal Measurement : If the substrate is phosphorylated, the antibody binds to the phosphotyrosine residue. The proximity of the europium cryptate on the antibody to the XL665 on the streptavidin (bound to the biotinylated peptide) results in a FRET signal, which is measured on a plate reader.
-
Data Analysis : The intensity of the HTRF signal is proportional to the extent of substrate phosphorylation. The percentage of inhibition is calculated relative to the DMSO control. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflow
To understand the biological context of Jak3 inhibition and the methodology for assessing selectivity, the following diagrams are provided.
References
A Head-to-Head Comparison of Irreversible JAK3 Inhibitors
In the landscape of kinase drug discovery, the development of highly selective inhibitors remains a paramount challenge, particularly within the Janus kinase (JAK) family due to the high degree of homology in their ATP-binding sites.[1] However, the unique presence of a cysteine residue (Cys909) in the active site of JAK3 offers a distinct advantage for designing selective, irreversible inhibitors.[2][3] This guide provides a head-to-head comparison of prominent irreversible JAK3 inhibitors, presenting key performance data, detailed experimental methodologies, and a visualization of the canonical JAK/STAT signaling pathway. This objective analysis is intended for researchers, scientists, and drug development professionals engaged in immunology, inflammation, and oncology research.
The strategy to target Cys909 with covalent inhibitors has led to the development of potent and selective therapeutic candidates, distinguishing them from first-generation, less selective JAK inhibitors like tofacitinib.[3][4] While tofacitinib was initially developed as a JAK3 inhibitor, it was later found to inhibit JAK1 and JAK2, leading to broader effects and potential side effects.[3] The new generation of irreversible inhibitors aims to mitigate these off-target effects by specifically targeting JAK3, which plays a crucial role in the signaling of several interleukins (IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21) through the common gamma chain (γc) receptor subunit.[2]
Quantitative Performance of Irreversible JAK3 Inhibitors
The following tables summarize the in vitro potency and selectivity of several notable irreversible JAK3 inhibitors based on published experimental data.
Table 1: Biochemical Potency (IC50) of Irreversible JAK3 Inhibitors
| Compound | JAK3 IC50 | JAK1 IC50 | JAK2 IC50 | TYK2 IC50 | Reference |
| Ritlecitinib (PF-06651600) | 33.1 nM | > 10,000 nM | > 10,000 nM | > 10,000 nM | [5] |
| Compound 9 | 69 nM (cellular) | > 3,000 nM (cellular) | > 3,000 nM (cellular) | N/A | [2] |
| Compound 1 | 0.5 ± 0.3 nM | > 5,000 nM | > 5,000 nM | > 5,000 nM | [6] |
| FM-381 (Compound 23) | 0.21 nM | 12 nM | 52.5 nM | 44.1 nM | [7] |
| Compound 2 (from ref[8]) | 3 nM | N/A | N/A | N/A | [8] |
| Compound 3 (from ref[8]) | 154 pM | N/A | N/A | N/A | [8] |
N/A: Data not available in the cited sources.
Table 2: Selectivity and Off-Target Profiles
| Compound | Selectivity for JAK3 | Notable Off-Targets (IC50) | Reference |
| Ritlecitinib (PF-06651600) | High selectivity over other JAKs | TEC family kinases | [9] |
| Compound 9 | High selectivity over other JAKs | FLT3 (13 nM), TTK (49 nM), BLK (157 nM), TXK (36 nM) | [2] |
| Compound 1 | High selectivity over other JAKs | No inhibition exceeding 60% at 1 µM against a panel of 442 kinases | [6] |
| FM-381 (Compound 23) | 57-fold vs JAK1, 250-fold vs JAK2, 210-fold vs TYK2 | BTK inhibition not observed | [7] |
The JAK/STAT Signaling Pathway
The diagram below illustrates the canonical JAK/STAT signaling pathway initiated by cytokine binding. JAK3's pivotal role in transducing signals for common gamma chain cytokines is highlighted.
Caption: The JAK/STAT signaling pathway and the point of irreversible JAK3 inhibition.
Experimental Methodologies
The data presented in this guide are derived from a variety of in vitro and cellular assays. Below are generalized protocols for the key experiments used to characterize irreversible JAK3 inhibitors.
Biochemical Kinase Assays
Objective: To determine the direct inhibitory activity of a compound on the enzymatic function of purified JAK kinases.
Generalized Protocol (e.g., Caliper, Z'-Lyte, LanthaScreen):
-
Reagents: Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains, appropriate peptide substrate, ATP, and test compounds.
-
Procedure:
-
Test compounds are serially diluted in DMSO and pre-incubated with the kinase enzyme in a buffer solution.
-
The kinase reaction is initiated by the addition of a mixture of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., room temperature or 30°C).
-
The reaction is stopped, and the degree of substrate phosphorylation is quantified. The method of quantification varies by platform:
-
Caliper platform: Measures the change in charge of the peptide substrate via microfluidic capillary electrophoresis.
-
Z'-Lyte™: A FRET-based assay where phosphorylation of a coumarin-labeled peptide prevents cleavage by a protease, thus preserving the FRET signal.
-
LanthaScreen™: A TR-FRET assay using a terbium-labeled antibody that binds to the phosphorylated substrate.
-
-
-
Data Analysis: The percentage of inhibition is calculated relative to a DMSO control. IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.
Cellular Assays
Objective: To assess the ability of a compound to inhibit JAK3 signaling within a cellular context.
1. Ba/F3 Cell Proliferation Assay:
Principle: Ba/F3 cells are a murine pro-B cell line that can be engineered to be dependent on the activity of a specific JAK kinase for proliferation and survival.
Generalized Protocol:
-
Cell Lines: Ba/F3 cells engineered to express specific JAKs and cytokine receptors. For JAK3, this would typically involve co-expression of the common gamma chain and a specific cytokine receptor alpha chain.
-
Procedure:
-
Cells are seeded in 96-well plates in the presence of a cytokine that activates the specific JAK pathway (e.g., IL-2 for JAK3).
-
Test compounds are added at various concentrations.
-
Cells are incubated for a period of 48-72 hours.
-
Cell viability or proliferation is measured using a reagent such as CellTiter-Glo® (which measures ATP levels) or by direct cell counting.
-
-
Data Analysis: IC50 values are calculated from the dose-response curve of cell proliferation inhibition.
2. Phospho-STAT Flow Cytometry Assay:
Principle: This assay directly measures the phosphorylation of STAT proteins, which are the immediate downstream targets of JAK kinases.
Generalized Protocol:
-
Cells: Human peripheral blood mononuclear cells (PBMCs) or specific immune cell lines (e.g., NK cells).
-
Procedure:
-
Cells are pre-incubated with the test inhibitor at various concentrations.
-
The specific JAK3-dependent pathway is stimulated with a relevant cytokine, such as IL-2 or IL-4.
-
After a short stimulation period (e.g., 15-30 minutes), the cells are fixed and permeabilized.
-
Cells are then stained with a fluorescently-labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT5 for IL-2 signaling).
-
The fluorescence intensity is measured by flow cytometry.
-
-
Data Analysis: The inhibition of STAT phosphorylation is quantified, and IC50 values are determined from the dose-response curves.
Summary and Outlook
The development of irreversible JAK3 inhibitors represents a significant advancement in the pursuit of targeted therapies for autoimmune and inflammatory diseases. By exploiting the unique Cys909 residue, these compounds achieve a high degree of selectivity over other JAK family members, which is anticipated to translate into improved safety profiles. Ritlecitinib is a notable example of an irreversible inhibitor that has progressed to clinical trials.[8] The data presented herein demonstrates the potent and selective nature of these covalent inhibitors. Continued research and clinical evaluation will be crucial to fully elucidate the therapeutic potential and long-term safety of this promising class of drugs.
References
- 1. Development of Selective Covalent Janus Kinase 3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status in the Discovery of Covalent Janus Kinase 3 (JAK3) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. Discovery of a Highly Potent, Selective Reversible Covalent Inhibitor of JAK3 Kinase - ACR Meeting Abstracts [acrabstracts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Confirming Cellular Target Engagement of Jak3-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm the target engagement of Jak3-IN-6 in a cellular context. We present supporting experimental data for this compound and compare its performance with other well-characterized Janus kinase (JAK) inhibitors, Tofacitinib and Ritlecitinib. This guide details the experimental protocols for key assays and includes visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of the methodologies.
Introduction to Jak3 Inhibition
Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling pathways, regulating immune cell development and function. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. While JAK1, JAK2, and TYK2 are broadly expressed, JAK3 expression is primarily restricted to hematopoietic cells, making it an attractive target for the development of immunosuppressive drugs with a more targeted safety profile.
This compound is a potent and selective inhibitor of Jak3. Confirming that a compound like this compound engages its intended target within the complex environment of a living cell is a critical step in drug discovery. This guide explores three widely used methods for confirming target engagement: Western Blotting to assess downstream signaling, NanoBRET™ Target Engagement Assays for direct binding, and the Cellular Thermal Shift Assay (CETSA™) to measure target stabilization.
Comparative Performance of Jak3 Inhibitors
The following table summarizes the in vitro and cellular potency of this compound (represented by the structurally similar and potent dual inhibitor JAK3/BTK-IN-6) and its alternatives, Tofacitinib and Ritlecitinib.
| Inhibitor | Target(s) | IC50 (nM) - Biochemical | Cellular Potency (IC50, nM) | Selectivity Profile |
| JAK3/BTK-IN-6 | JAK3 , BTK | 0.4 (JAK3) , 0.6 (BTK)[1][2][3] | 0.5 - 1.7 (in various hematopoietic cell lines)[2][3] | High selectivity for JAK3 over JAK1 (>1000 nM) and TYK2 (>1000 nM)[1][2][3] |
| Tofacitinib | Pan-JAK (primarily JAK1/3) | 1 (JAK3), 112 (JAK1), 20 (JAK2)[4] | Varies by cell type and cytokine stimulation | Broad-spectrum JAK inhibitor |
| Ritlecitinib | JAK3, TEC family kinases | 33.1 (JAK3)[5] | 244-407 (inhibition of STAT5 phosphorylation in whole blood)[6] | Irreversible inhibitor with high selectivity for JAK3 over other JAKs[5] |
Experimental Methodologies for Target Engagement
Confirming that an inhibitor binds to its intended target in cells can be achieved through various experimental approaches. Below are detailed protocols for three common methods.
Western Blotting for Downstream Signaling Inhibition
Principle: This method indirectly assesses target engagement by measuring the inhibition of the phosphorylation of a downstream substrate of the target kinase. For Jak3, a key downstream signaling event is the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5). A reduction in phosphorylated STAT5 (pSTAT5) levels in response to cytokine stimulation upon treatment with a Jak3 inhibitor indicates target engagement.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human T-cells, NK-92 cells) in appropriate media.
-
Starve the cells of serum for 4-6 hours to reduce basal signaling.
-
Pre-incubate the cells with varying concentrations of this compound or control inhibitors for 1-2 hours.
-
-
Cytokine Stimulation:
-
Stimulate the cells with a cytokine that signals through Jak3, such as Interleukin-2 (IL-2) (e.g., 10 ng/mL for 15-30 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against pSTAT5 (Tyr694) and total STAT5 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the pSTAT5 signal to the total STAT5 signal to determine the extent of inhibition.
-
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay is a proximity-based assay that measures the binding of a test compound to a target protein in live cells.[7][8] The assay uses a target protein fused to a NanoLuc® luciferase (energy donor) and a fluorescent tracer that binds to the active site of the kinase (energy acceptor). When the tracer is bound, BRET occurs. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Experimental Protocol:
-
Cell Transfection:
-
Transfect HEK293 cells with a vector encoding a Jak3-NanoLuc® fusion protein.[4]
-
Plate the transfected cells in a 96-well or 384-well plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and control inhibitors.
-
Add the NanoBRET™ tracer at a predetermined optimal concentration to the cells.
-
Immediately add the test compounds to the wells.
-
-
Incubation:
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow for compound entry and binding equilibrium.
-
-
Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.
-
Measure the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer capable of detecting BRET.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio against the concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA™)
Principle: CETSA™ is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[9] When cells are heated, proteins denature and aggregate. A drug-bound protein will be more resistant to this thermal denaturation. The amount of soluble protein remaining after heat treatment is quantified to assess target engagement.
Experimental Protocol:
-
Cell Treatment:
-
Treat cultured cells with this compound or a vehicle control for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Collect the supernatant containing the soluble protein fraction.
-
Analyze the amount of soluble Jak3 protein by Western blotting, ELISA, or other protein quantification methods.
-
-
Data Analysis:
-
Generate a "melting curve" by plotting the amount of soluble Jak3 against the temperature for both vehicle- and drug-treated samples.
-
A shift in the melting curve to higher temperatures in the drug-treated sample indicates target stabilization and therefore, target engagement.
-
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
References
- 1. JAK3/BTK-IN-6 - Ace Therapeutics [acetherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. promega.es [promega.es]
- 5. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]
- 6. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by Ritlecitinib in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 8. promega.de [promega.de]
- 9. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
